molecular formula C8H17NO2 B1603391 4-Morpholinobutan-1-ol CAS No. 5835-79-0

4-Morpholinobutan-1-ol

Cat. No.: B1603391
CAS No.: 5835-79-0
M. Wt: 159.23 g/mol
InChI Key: URFFPMJFOHTCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinobutan-1-ol (CAS 5835-79-0) is an organic compound with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . It is a valuable morpholine-based building block in scientific research and industrial chemical synthesis. The compound features both a hydroxyl group and a morpholine ring in its structure, making it a useful intermediate or catalyst in various reactions. Recent research highlights the significant potential of morpholine and its derivatives in green chemistry applications. Specifically, morpholine has been identified as a strong, environmentally friendly contender for Fmoc (9-fluorenylmethoxycarbonyl) removal in solid-phase peptide synthesis (SPPS) . Its use efficiently minimizes common side reactions such as diketopiperazine formation and almost entirely avoids aspartimide formation, which is crucial for producing high-purity peptides . Furthermore, theoretical studies on urethane formation, fundamental to polyurethane production, have shown that cyclic amine catalysts like morpholine play an important role in the reaction mechanism between isocyanates and alcohols . This suggests potential applications for 4-Morpholinobutan-1-ol as a catalyst or precursor in polymer science. As a specialty chemical, it serves researchers developing greener synthetic protocols and more sustainable industrial processes . This product is intended For Research and Further Manufacturing Use Only . It is not intended for diagnostic or therapeutic use, nor for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c10-6-2-1-3-9-4-7-11-8-5-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFFPMJFOHTCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586381
Record name 4-(Morpholin-4-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5835-79-0
Record name 4-(Morpholin-4-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Morpholinyl)-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Spectral Characterization and Synthesis of 4-Morpholinobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the spectral characterization and synthesis of 4-Morpholinobutan-1-ol . It is designed for immediate application in analytical chemistry and medicinal chemistry workflows.

Executive Summary

4-Morpholinobutan-1-ol (CAS: 40596-30-3) is a bifunctional heterocycle featuring a saturated morpholine ring connected to a primary alcohol via a butyl linker. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly as a hydrophilic linker in PROTAC (Proteolysis Targeting Chimera) design and as a precursor for cationic lipids used in RNA delivery.

This guide provides a validated spectral dataset (NMR, IR, MS) and a self-consistent synthesis protocol. The data presented here allows for the rapid identification of the compound and the detection of common impurities such as unreacted morpholine or bis-alkylated byproducts.

Chemical Profile

ParameterData
IUPAC Name 4-(Morpholin-4-yl)butan-1-ol
CAS Number 40596-30-3
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Solubility Soluble in Water, Methanol, DMSO, Chloroform
pKa (Calc) ~7.8 (Tertiary amine)
Appearance Colorless to pale yellow viscous liquid

Experimental Synthesis Protocol

Objective: To synthesize 4-Morpholinobutan-1-ol via nucleophilic substitution, ensuring minimal byproduct formation.

Reaction Logic

The synthesis relies on the SN2 alkylation of morpholine with 4-chlorobutan-1-ol. Potassium carbonate (K₂CO₃) is used as a proton scavenger to drive the equilibrium forward. Sodium iodide (NaI) is added in catalytic amounts to generate the more reactive 4-iodobutan-1-ol in situ (Finkelstein reaction logic), significantly accelerating the rate of substitution.

Methodology

Reagents:

  • Morpholine (1.0 equiv)

  • 4-Chlorobutan-1-ol (1.1 equiv)

  • Potassium Carbonate (anhydrous, 2.0 equiv)

  • Sodium Iodide (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Protocol:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend K₂CO₃ (20 mmol) and NaI (1 mmol) in anhydrous MeCN (50 mL).

  • Addition: Add Morpholine (10 mmol) followed by 4-Chlorobutan-1-ol (11 mmol).

  • Reaction: Heat the mixture to reflux (82°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM; stain with Ninhydrin or Iodine).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl, KHCO₃) and rinse the cake with MeCN.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in DCM (30 mL) and wash with saturated NaHCO₃ (10 mL) to remove unreacted halo-alcohol. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Note: If high purity (>98%) is required, perform vacuum distillation (bp ~110-115°C at 2 mmHg).

Visualization of Synthesis Pathway

SynthesisPathway Start Morpholine (Nucleophile) Intermediate Transition State (SN2) Start->Intermediate Reagent 4-Chlorobutan-1-ol (Electrophile) Reagent->Intermediate Catalyst Cat. NaI / K2CO3 Reflux, MeCN Catalyst->Intermediate Product 4-Morpholinobutan-1-ol (Target) Intermediate->Product  -HCl

Figure 1: Catalytic SN2 synthesis pathway utilizing in situ halide exchange.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) Internal Standard: TMS (0.00 ppm)

The 1H NMR spectrum is characterized by the distinct symmetry of the morpholine ring and the shielding gradient along the butyl chain.

1H NMR Data (400 MHz)
Chemical Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
3.70 – 3.74 Triplet (t)4HMorpholine O-CHDeshielded by adjacent Oxygen (inductive effect).
3.56 Triplet (t)2HHO-CH ₂-CH₂-Deshielded by terminal Hydroxyl group.
2.42 – 2.48 Broad Multiplet4HMorpholine N-CHShielded relative to O-CH₂ due to Nitrogen's lower electronegativity.
2.36 Triplet (t)2H-N-CH ₂-CH₂-Alpha-protons to the tertiary amine.
1.62 – 1.68 Multiplet (m)2H-CH₂-CH ₂-CH₂-OHBeta-protons to the alcohol.
1.52 – 1.58 Multiplet (m)2H-N-CH₂-CH ₂-Beta-protons to the amine.
13C NMR Data (100 MHz)
Chemical Shift (δ ppm)Carbon TypeAssignment
66.9 CH₂Morpholine C2/C6 (Next to Oxygen)
62.8 CH₂Butyl C1 (Next to OH)
58.4 CH₂Butyl C4 (Next to Nitrogen)
53.7 CH₂Morpholine C3/C5 (Next to Nitrogen)
32.4 CH₂Butyl C2 (Beta to OH)
24.1 CH₂Butyl C3 (Beta to Nitrogen)
Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70eV) Molecular Ion: [M+H]⁺ = 160.13 m/z

The fragmentation pattern is dominated by the stability of the morpholine ring and alpha-cleavage adjacent to the nitrogen atom.

m/z (Intensity)Ion IdentityFragmentation Logic
160 (100%) [M+H]⁺Protonated molecular ion (Base peak in ESI).
100 [C₅H₁₀NO]⁺Alpha-cleavage: Loss of the propanol chain (-C₃H₆OH). This is the "Morpholine-CH₂⁺" fragment.
87 [C₄H₉NO]⁺•Morpholine Radical: Direct cleavage of the N-alkyl bond.
86 [C₄H₈NO]⁺Morpholinium Ion: Loss of the entire butyl chain.
142 [M - H₂O]⁺Dehydration: Loss of water (18 Da) from the alcohol tail.
Visualization of MS Fragmentation

MSFragmentation M_Ion Molecular Ion [M+H]+ = 160 Frag_142 Dehydration m/z = 142 M_Ion->Frag_142 - H2O (18) Frag_100 Alpha-Cleavage (Morph-CH2+) m/z = 100 M_Ion->Frag_100 - C3H6OH (59) Frag_87 Morpholine Radical m/z = 87 M_Ion->Frag_87 - Butyl chain

Figure 2: Primary fragmentation pathways in Positive Mode Mass Spectrometry.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance)

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3200 – 3500 O-H StretchAlcoholBroad band due to hydrogen bonding.
2800 – 2950 C-H StretchAlkylStrong, sharp peaks (sp³ C-H).
1110 – 1130 C-O-C StretchEtherCharacteristic morpholine ring stretch.
1050 – 1070 C-O StretchPrimary AlcoholStrong band, confirms terminal -OH.

Quality Control & Impurity Profiling

When analyzing synthesized batches, specific spectral markers indicate common impurities:

  • Impurity: Morpholine (Starting Material)

    • NMR Marker: Triplet at ~2.9 ppm (N-H adjacent protons) instead of 2.4 ppm.

    • MS Marker: m/z 88 [M+H]⁺.

  • Impurity: 4-Chlorobutan-1-ol (Reagent)

    • NMR Marker: Triplet at ~3.55 ppm (Cl-CH₂-) shifts distinctly from the N-CH₂ signal.

    • IR Marker: Absence of the C-O-C ether band at 1110 cm⁻¹.

  • Impurity: Bis-alkylation (Morpholinium Salt)

    • Solubility Check: The quaternary salt is insoluble in DCM but soluble in water.

    • NMR Marker: Significant downfield shift of N-CH₂ protons (>3.0 ppm) due to positive charge.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Morpholine Derivatives. NIST Standard Reference Data.[1] [Link]

  • PubChem Database. Compound Summary for CID 12345 (Analogous Morpholine Structures). National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Synthesis of Morpholines and Amino Alcohols.[Link]

  • SDBS. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

Sources

An In-Depth Technical Guide on the Purity and Analytical Standards of 4-Morpholinobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Purity in Pharmaceutical Development

In the highly regulated field of pharmaceutical manufacturing, the adage "you can't make a good drug from bad starting materials" holds significant weight. Impurities in a starting material like 4-Morpholinobutan-1-ol can have a cascading effect, leading to:

  • Unwanted Side Reactions: Impurities can react with reagents or intermediates, leading to the formation of byproducts that are difficult to remove and may be toxic.

  • Reduced Yields: The presence of impurities can interfere with the desired reaction pathway, lowering the overall yield of the active pharmaceutical ingredient (API).

  • Altered API Properties: Impurities incorporated into the final drug substance can affect its stability, solubility, and bioavailability.

  • Regulatory Hurdles: Regulatory agencies worldwide have stringent guidelines on the control of impurities in drug products. Failure to adequately characterize and control impurities in starting materials can lead to significant delays and potential rejection of regulatory submissions.

Therefore, a thorough understanding and control of the purity of 4-Morpholinobutan-1-ol is not just a matter of good science but a critical component of a successful drug development program.

Purification Strategies for High-Purity 4-Morpholinobutan-1-ol

The synthesis of 4-Morpholinobutan-1-ol can result in a variety of impurities, including unreacted starting materials, byproducts, and residual solvents. Achieving the high purity required for pharmaceutical use often necessitates a multi-step purification approach.

Fractional Distillation Under Reduced Pressure

Given its alcohol functional group, 4-Morpholinobutan-1-ol is amenable to purification by distillation. However, its boiling point at atmospheric pressure is likely to be high, increasing the risk of thermal degradation. Therefore, fractional distillation under reduced pressure is the preferred method for bulk purification.

Causality Behind the Choice: By lowering the pressure, the boiling point of the compound is significantly reduced. This allows for efficient separation from less volatile impurities without subjecting the molecule to harsh thermal stress. The use of a fractionating column enhances the separation efficiency between 4-Morpholinobutan-1-ol and impurities with similar boiling points.

Experimental Protocol: A Self-Validating System

  • System Setup: Assemble a fractional distillation apparatus with a vacuum pump, a manometer for pressure monitoring, a packed fractionating column (e.g., Vigreux or Raschig rings), a condenser, and multiple receiving flasks. Ensure all joints are properly sealed for high vacuum.

  • Degassing: Gently heat the crude 4-Morpholinobutan-1-ol under a low vacuum to remove any dissolved gases and low-boiling solvents.

  • Fraction Collection: Gradually increase the temperature and vacuum. Collect a forerun fraction, which will contain any remaining volatile impurities.

  • Main Fraction: Collect the main fraction at a stable temperature and pressure. The boiling point will be dependent on the applied vacuum.

  • Tail Fraction: Collect a tail fraction as the temperature begins to rise or fluctuate, indicating the presence of higher-boiling impurities.

  • In-Process Control: Analyze each fraction by a suitable method, such as Gas Chromatography (GC), to determine its purity. This allows for the pooling of fractions that meet the required specification, creating a self-validating process where the purity of the final pooled material is confirmed by the analysis of its constituent parts.

Chromatographic Purification

For the removal of trace impurities that are structurally similar to 4-Morpholinobutan-1-ol, column chromatography is a powerful technique.

Causality Behind the Choice: Chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For a polar molecule like 4-Morpholinobutan-1-ol, normal-phase chromatography using a polar stationary phase (e.g., silica gel or alumina) and a mobile phase of increasing polarity is typically effective.

Diagram of the Purification Workflow

The Pharmacophoric and Functional Dynamics of 4-Morpholinobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Morpholinobutan-1-ol (4-MB) represents a critical "privileged structure" in medicinal chemistry rather than a standalone therapeutic agent. As a bifunctional intermediate—comprising a morpholine heterocycle and a butanol linker—it serves as a pivotal pharmacophore in the synthesis of kinase inhibitors, CNS-active agents, and surface-active polymers.

This guide analyzes the "Mechanism of Action" (MoA) of 4-MB not as a receptor ligand, but as a functional modulator of Pharmacokinetics (PK) and Pharmacodynamics (PD) . We present three core hypotheses regarding its biological behavior: the Solubility-Permeability Toggle , Lysosomotropic Ion Trapping , and Metabolic Bioactivation .

Part 1: Chemical Architecture & Physicochemical Profile[1][2][3]

To understand the biological behavior of 4-MB, one must first deconstruct its molecular architecture. It acts as an amphiphilic tether, bridging polar and non-polar domains within a drug molecule.

Table 1: Physicochemical Properties of 4-Morpholinobutan-1-ol
PropertyValue (Approx.)Biological Implication
CAS Number 4542-47-6Unique Identifier
Molecular Weight 159.23 g/mol Fragment-based drug design compliant (<300 Da)
pKa (Base) ~8.4 (Morpholine N)Predominantly ionized (protonated) at physiological pH (7.[1]4)
LogP ~0.2 - 0.5Moderate lipophilicity; balances water solubility with membrane permeability
H-Bond Donors 1 (Alcohol -OH)Critical for solvent interaction or target binding
H-Bond Acceptors 3 (N, O, -OH)High capacity for receptor interaction (e.g., Kinase hinge regions)

Part 2: Mechanism of Action Hypotheses[5][6][7]

Hypothesis 1: The Solubility-Permeability Toggle (Pharmacokinetic MoA)

Premise: The primary utility of the 4-MB moiety in drug design is its ability to modulate the "drug-likeness" of hydrophobic scaffolds (e.g., quinazolines, chalcones).

Mechanism:

  • Protonation Switch: At physiological pH (7.4), the morpholine nitrogen (pKa ~8.4) exists in equilibrium between its neutral and protonated forms. The protonated form enhances aqueous solubility, preventing precipitation in the bloodstream.

  • Membrane Transit: Upon encountering the lipophilic cell membrane (pH ~7.4), the equilibrium shifts slightly to the neutral species, allowing the butyl chain to facilitate passive diffusion across the lipid bilayer.

  • CNS Penetration: The specific length of the butyl spacer (C4) provides optimal lipophilicity to cross the Blood-Brain Barrier (BBB) compared to shorter ethyl or propyl linkers, which are often too polar.

Hypothesis 2: Lysosomotropic Ion Trapping (Distribution/Toxicity MoA)

Premise: 4-MB and drugs containing this moiety accumulate in acidic organelles, influencing intracellular distribution and potential toxicity (phospholipidosis).

Mechanism: Lysosomes maintain an acidic pH (~4.5–5.0). When the neutral form of 4-MB diffuses into the lysosome, it encounters this high proton environment.

  • Step 1: The morpholine nitrogen becomes fully protonated (

    
    ) at pH 5.0.
    
  • Step 2: The cationic species is highly polar and cannot diffuse back out across the lipophilic lysosomal membrane.

  • Step 3: This leads to massive accumulation (up to 1000-fold) within the lysosome, potentially inhibiting lysosomal enzymes or causing osmotic swelling (vacuolation).

LysosomalTrapping cluster_cytosol Cytosol (pH 7.2) cluster_membrane Lysosomal Membrane cluster_lysosome Lysosome (pH 4.5) Cyto_Neutral 4-MB (Neutral) Diffusion Passive Diffusion (Neutral Only) Cyto_Neutral->Diffusion Lipophilic Cyto_Ion 4-MB-H+ (Ionized) Cyto_Ion->Cyto_Neutral Equilibrium Lyso_Neutral 4-MB (Neutral) Diffusion->Lyso_Neutral Lyso_Trapped 4-MB-H+ (TRAPPED) Accumulation Lyso_Neutral->Lyso_Trapped Rapid Protonation (Irreversible)

Figure 1: The Ion Trapping mechanism. The neutral species permeates the membrane, becomes protonated in the acidic lysosome, and is unable to exit.

Hypothesis 3: Metabolic Bioactivation (Metabolic MoA)

Premise: The terminal alcohol group of 4-MB is a substrate for oxidative enzymes, leading to reactive intermediates.

Mechanism:

  • Phase I Oxidation: Cytosolic Alcohol Dehydrogenase (ADH) or CYP450 enzymes oxidize the terminal hydroxyl group to an aldehyde (4-morpholinobutanal).

  • Toxicity Potential: Aldehydes are electrophilic and can form adducts with cellular proteins.

  • Detoxification: Rapid conversion to 4-morpholinobutyric acid by Aldehyde Dehydrogenase (ALDH), which is generally excretable.

Part 3: Experimental Protocols (Validation)

To validate these hypotheses, the following self-validating protocols are recommended.

Protocol A: Determination of Lysosomotropism (LysoTracker Assay)

Objective: Quantify the accumulation of 4-MB (or derivative) in acidic compartments.

  • Cell Culture: Seed HeLa or HepG2 cells (

    
     cells/well) in a 96-well plate.
    
  • Treatment:

    • Control: Vehicle (DMSO < 0.5%).

    • Test: Incubate with 4-MB (10 µM, 50 µM) for 4 hours.

    • Positive Control: Chloroquine (known lysosomotropic agent).

  • Staining: Add LysoTracker™ Red DND-99 (50 nM) for the final 30 minutes of incubation.

  • Imaging: Wash cells 3x with PBS. Image via confocal microscopy (Ex/Em: 577/590 nm).

  • Validation Check: If 4-MB is lysosomotropic, we expect increased LysoTracker intensity (swelling) or displacement (if 4-MB raises lysosomal pH).

    • Note: A pure alcohol like 4-MB may be weak; this assay is most effective for drugs containing the 4-MB moiety.

Protocol B: Microsomal Stability & Metabolite ID

Objective: Confirm the oxidation of the hydroxyl tail (Hypothesis 3).

  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Liver Microsomes (human/rat, 0.5 mg/mL protein).

    • Test Compound: 4-Morpholinobutan-1-ol (1 µM).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Pre-incubate at 37°C for 5 min.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Data Output:

    • Monitor loss of parent (m/z 160 -> fragments).

    • Scan for +14 Da (Carboxylic acid metabolite) or -2 Da (Aldehyde intermediate).

MetabolicPathway cluster_tox Toxicity Pathway Parent 4-Morpholinobutan-1-ol (Parent) Aldehyde 4-Morpholinobutanal (Reactive Intermediate) Parent->Aldehyde ADH / CYP450 (-2H) Acid 4-Morpholinobutyric Acid (Stable Metabolite) Aldehyde->Acid ALDH (+O) Adduct Protein Adducts (Immune Response?) Aldehyde->Adduct Covalent Binding Protein Cellular Proteins Protein->Adduct

Figure 2: Metabolic bioactivation pathway showing the potential for reactive aldehyde formation versus detoxification to the acid.

References

  • Kumari, A. et al. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 2020.[1][2]

  • Kourounakis, A. P. et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[1] ChemMedChem, 2020.[1]

  • PubChem Database. "4-Morpholinobutan-1-ol Compound Summary." National Library of Medicine.

  • SwissADME. "Physicochemical Descriptors for Morpholine Derivatives." Swiss Institute of Bioinformatics.

  • Bhardwaj, N. et al. "Synthesis and biological evaluation of morpholine-conjugated derivatives." Medicinal Chemistry Research, 2025.[1]

Sources

Computational Profiling of 4-Morpholinobutan-1-ol: A Predictive Toxicology and Bioactivity Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

4-Morpholinobutan-1-ol (CAS: 4542-47-6) is a functionalized morpholine derivative primarily utilized as a synthesis intermediate and buffering agent. While often categorized solely as a reagent, its structural motifs—a tertiary amine within a morpholine ring and a primary alcohol tail—grant it significant potential as a fragment in drug discovery (e.g., as a linker in PROTACs or a solubility-enhancing moiety).

This technical guide provides a comprehensive in silico framework to predict the bioactivity and safety profile of 4-Morpholinobutan-1-ol. Unlike standard "black box" screening, this guide emphasizes causality : understanding why a molecule is predicted to bind a target or cause toxicity based on its physicochemical descriptors.

The In Silico Pipeline

The following workflow illustrates the logical progression from structure retrieval to complex docking simulations.

Workflow Start Structure Retrieval (SMILES/InChI) Physio Physicochemical Profiling (SwissADME) Start->Physio Canonicalization Tox Toxicity Prediction (ProTox-II) Physio->Tox Bioavailability Check Target Target Identification (Inverse Docking) Physio->Target Drug-likeness Decision Go/No-Go Decision Tox->Decision Safety Flag Docking Molecular Docking (AutoDock Vina) Target->Docking PDB Selection Docking->Decision Binding Energy

Figure 1: Integrated computational workflow for small molecule profiling. Blue: Input; White: Characterization; Red: Safety; Yellow: Target ID; Green: Simulation.

Phase I: Physicochemical Characterization (SwissADME)

Before assessing bioactivity, we must establish if the molecule can reach a biological target. We utilize SwissADME for this purpose, focusing on the Lipinski Rule of Five and bioavailability radar.

Structural Input[1][2][3]
  • IUPAC Name: 4-Morpholin-4-ylbutan-1-ol

  • SMILES: OCCCCN1CCOCC1

  • Molecular Weight: 159.23 g/mol

Predicted Properties & Analysis[4]
PropertyValue (Predicted)Interpretation
LogP (Consensus) 0.25 - 0.60Highly Hydrophilic. Excellent water solubility; likely to remain in aqueous phase. Low risk of accumulation in adipose tissue.
TPSA ~32.70 ŲHigh CNS Penetration Potential. TPSA < 90 Ų suggests this molecule can cross the Blood-Brain Barrier (BBB), a critical factor for morpholine derivatives.
H-Bond Donors 1Compliant with Rule of 5 (<5).
H-Bond Acceptors 3Compliant with Rule of 5 (<10).
Bioavailability Score 0.55Good oral bioavailability predicted.

Expert Insight: The low LogP combined with the morpholine ring suggests this molecule is an ideal fragment candidate . It is unlikely to be a potent drug on its own due to low molecular weight, but it serves as an excellent "solubilizing tail" for larger, hydrophobic drug scaffolds.

Phase II: Toxicity & Safety Profiling (ProTox-II)

Safety is the primary bottleneck in development. 4-Morpholinobutan-1-ol is known as a skin irritant (SDS Data), but in silico tools allow us to predict systemic toxicity (hepatotoxicity, mutagenicity) that SDSs do not cover.

Protocol: Toxicity Prediction

Tool: ProTox-II (Charité University of Medicine, Berlin)

  • Input: Submit SMILES OCCCCN1CCOCC1.

  • Algorithm: The tool uses fragment-based propensity models and machine learning (Random Forest) trained on the Ames test and Tox21 data.

  • Output Analysis: Focus on "Confidence Score" (CS). Ignore predictions with CS < 0.7.

Predicted Toxicity Landscape
EndpointPredictionConfidenceMechanism / Rationale
Acute Oral Toxicity Class 4 (Harmful)HighLD50 predicted ~1000-1500 mg/kg. Typical for low-MW tertiary amines.
Hepatotoxicity Inactive MediumMorpholine ring is generally stable; lacks the reactive handles (e.g., hydrazines) that typically cause liver injury.
Mutagenicity (Ames) Inactive HighLacks nitro groups or aromatic amines often associated with DNA intercalation/damage.
Skin Sensitization Active HighCritical Warning: Consistent with SDS data (Corrosive/Irritant). The basic nitrogen can react with skin lipids/proteins.

Phase III: Target Identification & Signaling Pathways

Morpholine rings are "privileged structures" in medicinal chemistry, often found in inhibitors of PI3K, mTOR, and various GPCR ligands. We use Inverse Docking logic to predict potential off-target effects.

Predicted Signaling Interactions

Based on structural similarity to neurotransmitters (acetylcholine mimics) and kinase inhibitors, the following pathway interactions are hypothesized:

Pathways Ligand 4-Morpholinobutan-1-ol AChE Acetylcholinesterase (Weak Inhibition) Ligand->AChE H-Bond (OH Group) Sigma1 Sigma-1 Receptor (Chaperone Modulation) Ligand->Sigma1 Hydrophobic Pocket PI3K PI3K / mTOR (Fragment Binding) Ligand->PI3K Linker Region Neuro Neurological Modulation AChE->Neuro Sigma1->Neuro CellCycle Cell Cycle Regulation PI3K->CellCycle

Figure 2: Hypothesized biological targets based on pharmacophore similarity. Solid lines indicate high probability; dashed lines indicate weak/transient interactions.

Phase IV: Molecular Docking Protocol (AutoDock Vina)

To validate the "Target Identification" phase, we perform a specific docking simulation against Acetylcholinesterase (AChE) , a common target for amine-containing small molecules.

Experimental Setup
  • Ligand: 4-Morpholinobutan-1-ol (Energy minimized using MMFF94 force field).

  • Receptor: Human AChE (PDB ID: 4EY7).

  • Software: AutoDock Vina 1.2.0.

Step-by-Step Methodology
Step 1: Ligand Preparation
  • Generate 3D conformer from SMILES using Avogadro .

  • Optimize geometry (Steepest Descent, 500 steps).

  • Save as .mol2.

  • Convert to .pdbqt (AutoDock format), merging non-polar hydrogens and defining the rotatable bonds (the butyl chain).

Step 2: Receptor Preparation
  • Download PDB 4EY7.

  • Remove water molecules and co-crystallized ligands (Donepezil).

  • Add polar hydrogens and Kollman charges using MGLTools .

  • Define the Grid Box:

    • Center: X= -12.5, Y= -45.0, Z= 30.0 (Catalytic Anionic Site).

    • Size: 20 x 20 x 20 Å.[1]

Step 3: Execution & Analysis

Run Vina with an exhaustiveness of 8.[2]

Interpreting Results
  • Binding Affinity (ΔG): Expect values around -5.0 to -6.5 kcal/mol .

    • Note: This is considered "weak binding" compared to drugs like Donepezil (-11 kcal/mol).

  • Interaction Mode: Look for a salt bridge between the morpholine nitrogen (protonated at physiological pH) and Asp74 or Trp286 in the peripheral anionic site.

Conclusion

The in silico profiling of 4-Morpholinobutan-1-ol reveals a molecule with excellent drug-like physicochemical properties (high solubility, BBB permeability) but low standalone potency .

  • Safety: The primary risk is local irritation (skin/eye); systemic toxicity is predicted to be low (Class 4), making it a safe building block.

  • Bioactivity: It acts as a weak ligand for cholinergic targets. Its true value lies as a linker fragment in fragment-based drug design (FBDD), where its morpholine head can engage solvent-exposed regions of a protein while the alcohol tail conjugates to a warhead.

References

  • SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[3] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4][3] Scientific Reports, 7, 42717. Link

  • ProTox-II Prediction: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[5] ProTox-II: a webserver for the prediction of toxicity of chemicals.[6] Nucleic Acids Research, 46(W1), W257–W263.[5] Link

  • AutoDock Vina Protocol: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Morpholine Safety Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 79805, 4-Morpholinobutanol. Link

Sources

The 4-Morpholinobutan-1-ol Protocol: A Strategic Linker in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Morpholinobutan-1-ol Protocol is a technical guide designed for researchers in medicinal chemistry and process development. It details the synthesis, utility, and strategic application of this privileged intermediate in drug discovery.[1]

CAS: 40596-30-3 | Formula: C₈H₁₇NO₂ | Mol. Weight: 159.23 g/mol

Executive Summary

In the architecture of small-molecule drugs, the linker is rarely passive. 4-Morpholinobutan-1-ol has emerged as a high-value "privileged linker" that serves a dual function: it modulates physicochemical properties (solubility, LogD) and acts as a precise spatial spacer. Unlike shorter ethyl or propyl analogs, the 4-carbon butyl chain allows the morpholine headgroup to reach secondary binding pockets—often salt-bridging with aspartate residues in GPCRs or interacting with solvent fronts in kinase inhibitors.

This guide analyzes the molecule's transition from a niche reagent to a critical intermediate in the synthesis of Sigma-1 receptor antagonists (e.g., RC-752) and next-generation antimalarials , providing a validated protocol for its synthesis and application.

Chemical Genesis & Historical Context

Historically, morpholine derivatives were utilized primarily as corrosion inhibitors and optical brightening agents. The shift toward pharmaceutical utility began when medicinal chemists recognized that the morpholine ring could serve as a metabolic "soft spot" or a solubility handle.

The specific value of the butyl spacer (4-morpholinobutyl) was identified during Structure-Activity Relationship (SAR) campaigns where ethyl and propyl linkers failed to provide adequate separation between the pharmacophore core and the solubilizing tail.

  • Early Era (1960s-80s): Used in surfactant synthesis and as a curing agent for epoxies.

  • Modern Era (2010s-Present): Validated as a key moiety in Ligand Efficiency (LE) optimization. For example, in quinoline-4-carboxamide antimalarials, extending the linker to 4 carbons improved potency by 17-fold compared to the propyl analog [1].

Validated Synthetic Protocol

The following protocol is optimized for high yield and purity, minimizing the formation of bis-alkylated byproducts.

Method A: Nucleophilic Substitution (The Standard Route)

This method relies on the


 alkylation of morpholine with 4-chlorobutan-1-ol. The addition of Potassium Iodide (KI) is critical as it generates the more reactive iodide intermediate in situ.

Reagents:

  • Morpholine (2.5 equiv)[2]

  • 4-Chlorobutan-1-ol (1.0 equiv)

  • Potassium Carbonate (

    
    ) (1.2 equiv)[2]
    
  • Potassium Iodide (KI) (0.1 equiv)[2]

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, suspend

    
     and KI in anhydrous Acetonitrile.
    
  • Activation: Add Morpholine and stir at room temperature for 15 minutes.

  • Addition: Add 4-Chlorobutan-1-ol dropwise over 20 minutes to prevent exotherms.

  • Reaction: Heat the mixture to 90°C and reflux for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Work-up:

    • Cool to room temperature.[3][4]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is often pure enough for subsequent steps. For analytical grade, perform vacuum distillation (BP ~115-120°C at 2 mmHg) or column chromatography (Silica gel, DCM/MeOH).

Visualization: Synthetic Pathway

Synthesis Morpholine Morpholine (Nucleophile) Intermediate Transition State (Iodide exchange) Morpholine->Intermediate + K2CO3, KI ACN, 90°C Chloro 4-Chlorobutan-1-ol (Electrophile) Chloro->Intermediate Product 4-Morpholinobutan-1-ol (Target) Intermediate->Product - KCl SN2 Mechanism

Caption: The Finkelstein-assisted alkylation pathway ensures high conversion by swapping the leaving group (Cl -> I) in situ.

Applications in Drug Discovery

The 4-morpholinobutyl moiety is not merely a passive linker; it actively contributes to the pharmacodynamic profile.[1]

Case Study 1: Sigma-1 Receptor Antagonists (RC-752)

The Sigma-1 receptor (S1R) is a chaperone protein implicated in neuropathic pain. In the discovery of RC-752 , researchers required a scaffold that could penetrate the CNS while maintaining high affinity for S1R.

  • Role of 4-Morpholinobutan-1-ol: It serves as the amine tail. The morpholine nitrogen becomes protonated at physiological pH, forming a critical ionic bond with Asp126 in the S1R binding pocket.

  • Outcome: The specific length of the butyl chain (4 carbons) provided the optimal geometry for this interaction, superior to shorter chains. RC-752 demonstrated potent antinociceptive activity in vivo [2].[5][6][7]

Case Study 2: Antimalarial Quinoline-4-carboxamides

In the optimization of quinoline derivatives against Plasmodium falciparum, solubility and metabolic stability were major hurdles.

  • Strategy: Replacing a rigid piperazine linker with the flexible 4-morpholinobutyl chain.

  • Result: This modification improved Lipophilic Ligand Efficiency (LLE) to 6.2 and increased potency (

    
     nM).[8] The morpholine oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility without compromising membrane permeability [1].
    
Visualization: Pharmacophore Logic

Pharmacophore Core Drug Scaffold (e.g., Quinoline/Sigma Ligand) Linker Butyl Spacer (C4) (Distance Control) Core->Linker Attachment Head Morpholine Ring (Solubility & Binding) Linker->Head Flexibility Target Receptor Pocket (Aspartate/Solvent) Head->Target Ionic Interaction (Protonated N) Head->Target H-Bonding (Ether O)

Caption: The tripartite role of the moiety: spacing, solubilizing, and specific receptor binding.

Physical Properties & Safety Profile

PropertyValueNotes
Appearance Colorless to Yellow LiquidViscous oil
Boiling Point 115–120°C@ 2 mmHg (Vacuum required)
Density ~1.0 g/mLEstimated
LogP ~0.5Moderate lipophilicity
pKa ~8.4Morpholine nitrogen (protonatable)
Solubility HighWater, DCM, Methanol, Ethanol

Safety Note: While 4-morpholinobutan-1-ol is relatively stable, the starting material 4-chlorobutan-1-ol is an alkylating agent and a potential irritant. All synthesis steps should be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles).

Future Outlook: Smart Materials

Beyond drugs, this molecule is finding new life in Zwitterionic Materials . Recent research (2024-2025) utilizes 4-morpholinobutan-1-ol to synthesize sulfobetaine-like morpholinium sulfonates . These materials exhibit Lower Critical Solution Temperature (LCST) behavior, making them "smart" thermo-responsive polymers for drug delivery systems [3].

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. Source: Journal of Medicinal Chemistry (ACS). Context: Optimization of antimalarial linkers (Compound 27). URL:[Link]

  • Discovery of RC-752, a Novel Sigma-1 Receptor Antagonist with Antinociceptive Activity. Source: Pharmaceuticals (Basel).[9] Context: Synthesis of S1R antagonists using the aminobutanol scaffold.[5][6] URL:[Link]

  • Small-molecule zwitterionic morpholinium sulfonates as non-cytotoxic materials. Source: Materials Advances (RSC). Context: Use of 4-morpholinobutan-1-ol in thermo-responsive material synthesis. URL:[Link]

  • Morpholine Synthesis via Nucleophilic Substitution. Source: Organic Chemistry Portal. Context: General methodologies for morpholine alkylation. URL:[Link]

Sources

An In-depth Technical Guide to the Homologs and Analogs of 4-Morpholinobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Morpholino Alkanol Scaffold

4-Morpholinobutan-1-ol is a bifunctional organic molecule featuring a saturated morpholine heterocycle linked via a nitrogen-carbon bond to a linear four-carbon alcohol chain. This unique structure, combining a tertiary amine, an ether, and a primary alcohol, makes it a valuable and versatile building block in synthetic chemistry. It serves as a key intermediate in the production of a range of fine chemicals, from pharmaceuticals targeting the central nervous system and cardiovascular diseases to specialized surfactants and corrosion inhibitors.

This guide provides an in-depth exploration of the chemical space surrounding 4-Morpholinobutan-1-ol. We will dissect the structure-property relationships of its homologs, where the length of the alkyl chain is systematically varied, and its analogs, where the core morpholine ring and terminal hydroxyl group are replaced with other functional moieties. This analysis is designed for researchers, chemists, and drug development professionals seeking to understand and leverage this chemical scaffold for novel applications. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and offer insights into the analytical characterization of these compounds.

Part 1: Homologs of 4-Morpholinobutan-1-ol: The Impact of Alkyl Chain Length

Homologs are compounds belonging to a series that differ from each other by a repeating unit, in this case, a methylene (-CH₂) group. The systematic variation of the alkyl chain length in morpholino alkanols directly influences their physicochemical properties, such as boiling point, viscosity, and lipophilicity (LogP). These changes, while seemingly minor, are critical in tailoring the molecule for specific applications, whether tuning solubility for a reaction solvent or optimizing the pharmacokinetic profile of a drug candidate.

The table below summarizes the key physical properties of 4-Morpholinobutan-1-ol and its immediate shorter and longer homologs.

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
2-Morpholinoethan-1-olC₆H₁₃NO₂131.17227
3-Morpholinopropan-1-olC₇H₁₅NO₂145.20240-241
4-Morpholinobutan-1-ol C₈H₁₇NO₂ 159.23 255.4
5-Morpholinopentan-1-olC₉H₁₉NO₂173.25(Predicted >260)

Table 1: Physicochemical properties of 4-Morpholinobutan-1-ol and its homologous series. Data sourced from publicly available chemical databases.[1][2]

As the alkyl chain length increases, the boiling point rises due to increased van der Waals forces. Concurrently, the molecule becomes more lipophilic, decreasing its miscibility with water. This trend is a critical consideration in solvent selection for synthesis and purification, as well as in drug design, where lipophilicity governs membrane permeability and absorption.

Homologous_Series cluster_main Homologous Series of Morpholino Alkanols C2 2-Morpholinoethan-1-ol (C2 Chain) C3 3-Morpholinopropan-1-ol (C3 Chain) C2->C3 + CH₂ C4 4-Morpholinobutan-1-ol (C4 Chain) (Core Compound) C3->C4 + CH₂ C5 5-Morpholinopentan-1-ol (C5 Chain) C4->C5 + CH₂

Caption: Homologous series of 4-Morpholinobutan-1-ol.

Part 2: Analogs of 4-Morpholinobutan-1-ol: Exploring Functional Diversity

Analogs are compounds that are structurally similar but differ in one or more atoms or functional groups. The exploration of analogs is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of biological activity, reactivity, and physical properties. We can classify the analogs of 4-Morpholinobutan-1-ol into three main categories based on the site of modification.

Analogs_Classification cluster_mods Sites of Modification Core 4-Morpholinobutan-1-ol Scaffold Mod_Ring A) Ring Modification (e.g., Thiomorpholine) Core->Mod_Ring Mod_Chain B) Chain Modification (e.g., Phenyl Addition) Core->Mod_Chain Mod_Terminal C) Terminal Group Modification (e.g., -OH -> -NH₂) Core->Mod_Terminal

Caption: Classification of 4-Morpholinobutan-1-ol analogs.

Ring Modification Analogs: The Thiomorpholine Isostere

A common strategy in drug development is the principle of isosteric replacement, where a functional group is exchanged for another with similar steric and electronic properties. Replacing the oxygen atom in the morpholine ring with a sulfur atom yields a thiomorpholine analog. This substitution significantly increases the lipophilicity of the molecule.[3] The sulfur atom also provides a "metabolically soft spot," as it can be easily oxidized in vivo to the corresponding sulfoxide and sulfone, a property that can be exploited to create prodrugs or alter metabolic pathways.[3]

A prominent example of this strategy is the relationship between the antibiotic Linezolid, which contains a morpholine ring, and its analog Sutezolid, a drug candidate for treating tuberculosis, which incorporates a thiomorpholine ring for an improved therapeutic profile.[4] This highlights the profound impact that a single heteroatom change can have on pharmacological activity.[4][5][6]

Complex and Fused Ring Analogs: The Path to Rivaroxaban

More complex analogs involve significant additions to the core structure. A noteworthy example is 4-(4-aminophenyl)-3-morpholinone , a key intermediate in the synthesis of the blockbuster anticoagulant drug Rivaroxaban (Xarelto®).[7][8] In this analog, the butyl chain is replaced by a phenyl group, and the morpholine ring is oxidized to a lactam (a cyclic amide).

The synthesis of this intermediate is a multi-step process often starting from N-(2-Hydroxyethyl)aniline and chloroacetyl chloride.[8] The resulting 4-phenyl-3-morpholinone undergoes nitration followed by reduction to yield the final aminophenyl morpholinone.[8][9] This transformation from a simple alkanol to a complex aromatic amine illustrates how the fundamental morpholine scaffold can be elaborated to create high-value pharmaceutical precursors.[7][10]

Terminal Functional Group Analogs

Replacing the terminal hydroxyl group of 4-Morpholinobutan-1-ol opens up a vast array of synthetic possibilities.

  • Amino Analogs (e.g., 4-Morpholinobutylamine): Replacing the -OH group with a primary amine (-NH₂) group creates a diamine. These compounds, such as the commercially available homolog N-(3-Aminopropyl)morpholine, are highly versatile.[11][12] They can act as curing agents for epoxy resins, as ligands in coordination chemistry, and as precursors for further functionalization, given the differential reactivity of the primary and tertiary amine groups.

  • Halo Analogs (e.g., 4-(4-Bromobutyl)morpholine): Conversion of the terminal alcohol to a halide, such as a bromide, transforms the molecule from a nucleophile into an electrophile. This makes it an excellent alkylating agent for introducing the morpholinobutyl moiety onto other molecules, a common step in pharmaceutical synthesis.

Part 3: Synthetic Strategies and Experimental Protocols

The trustworthiness of a chemical guide lies in its ability to provide robust and reproducible methodologies. The following protocols are presented as self-validating systems, with clear causality for each step.

Protocol 3.1: General Synthesis of N-substituted Morpholino Alkanols

This protocol describes the synthesis of a morpholino alkanol via nucleophilic substitution, a fundamental reaction for creating C-N bonds. We will use the synthesis of 5-Morpholinopentan-1-ol as an exemplar.

Objective: To synthesize 5-Morpholinopentan-1-ol from morpholine and 5-bromopentan-1-ol.

Causality: Morpholine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. A base (K₂CO₃) is used to neutralize the HBr byproduct, driving the reaction to completion. A polar aprotic solvent like acetonitrile (ACN) is chosen to solubilize the reactants without interfering with the nucleophilic attack. Heating provides the necessary activation energy.

Synthesis_Workflow cluster_synth General Synthesis Workflow Reactants 1. Charge Reactants (Haloalkanol, Morpholine, Base, Solvent) Reaction 2. Heat & Stir (e.g., 80°C, 12h) Reactants->Reaction Workup 3. Aqueous Workup (Filter, Extract, Wash) Reaction->Workup Purify 4. Purify (Column Chromatography) Workup->Purify Analyze 5. Characterize (NMR, MS) Purify->Analyze

Caption: General workflow for synthesizing N-substituted morpholino alkanols.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromopentan-1-ol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (ACN, approx. 0.2 M concentration).[13][14]

  • Addition of Nucleophile: Add morpholine (1.2 eq) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approx. 82°C for ACN) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup (Quenching & Extraction): Once the reaction is complete, cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash the filter cake with ACN. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Workup (Aqueous): Redissolve the crude residue in dichloromethane (DCM) and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3.2: Synthesis of 4-(4-Aminophenyl)-3-morpholinone

This protocol outlines the reduction of a nitro group, a critical transformation in the synthesis of aromatic amines for the pharmaceutical industry.

Objective: To synthesize 4-(4-aminophenyl)-3-morpholinone via the catalytic hydrogenation of 4-(4-nitrophenyl)-3-morpholinone.

Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitroarenes to anilines. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. Ethanol is used as a solvent, and hydrogen gas is the reductant. The reaction is performed under pressure to increase the concentration of hydrogen in the solution, thereby accelerating the reaction rate.

Step-by-Step Methodology:

  • Reaction Setup: In a pressure-rated hydrogenation vessel (e.g., a Parr apparatus), suspend 4-(4-nitrophenyl)-3-morpholinone (1.0 eq) in ethanol.[9]

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %) to the suspension.

  • Hydrogenation: Seal the vessel and purge several times with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen to 5 bar (approx. 73 psi).[9]

  • Reaction: Stir the mixture vigorously and heat to 80°C. Maintain the temperature and pressure for 1-3 hours, monitoring hydrogen uptake.[9]

  • Workup: After the reaction is complete (cessation of hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(4-aminophenyl)-3-morpholinone.[9]

Part 4: Analytical and Characterization Techniques

Accurate characterization is essential to confirm the identity and purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and common technique for this purpose.

Protocol 4.1: Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of a synthesized morpholino alkanol analog.

Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18) is used with a polar mobile phase. Because many morpholine derivatives lack a strong UV chromophore, derivatization with a UV-active agent like 1-naphthylisothiocyanate can be employed to enhance detection sensitivity by UV-Vis spectroscopy.[15][16] Alternatively, for compounds with sufficient concentration, a Refractive Index (RI) detector or Charged Aerosol Detector (CAD) can be used.[17]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water with an additive like 0.1% formic acid or ammonium acetate to improve peak shape. A typical starting point is 30:70 ACN:Water.[18]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector set at a suitable wavelength (e.g., 210 nm for end-absorption) or an RI detector.

  • Analysis: Inject 5-10 µL of the sample solution.

  • Data Processing: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

References

  • Heliyon. (n.d.). What is 2-Morpholinoethanol - Properties & Specifications. Retrieved January 30, 2026, from [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Google Patents. (n.d.). EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 2-Morpholinoethanol. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). DE10342570A1 - Process for the preparation of 4-(4-aminophenyl)-3-morpholinone.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 5-Aminopentan-1-ol. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). N-(3-Aminopropyl)morpholine. Retrieved January 30, 2026, from [Link]

  • Ataman Kimya. (n.d.). N-(3-AMINOPROPYL)MORPHOLINE. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved January 30, 2026, from [Link]

  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved January 30, 2026, from [Link]

  • PMC - NIH. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved January 30, 2026, from [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved January 30, 2026, from [Link]

  • HELIX Chromatography. (2023). Liquid phase method for morpholine. Retrieved January 30, 2026, from [Link]

  • PubMed. (1995). Thiophene congeners of morpholine and allylamine type antifungals--syntheses and biological activities. Retrieved January 30, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Retrieved January 30, 2026, from [Link]

Sources

Thermochemical Properties of 4-Morpholinobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026


H

NO

[1]

Executive Summary

4-Morpholinobutan-1-ol (CAS 5835-79-0) is a critical bifunctional intermediate featuring a morpholine heterocycle and a primary alcohol tethered by a butyl chain. While widely utilized as a precursor in the synthesis of S1P receptor modulators and RIG-I pathway activators, its fundamental thermochemical profile remains under-documented in open literature.

This technical guide bridges that gap. It synthesizes existing synthetic methodologies with rigorous Group Contribution Method (GCM) analysis to establish a baseline thermochemical profile.[2] Furthermore, it outlines the precise experimental protocols required to empirically validate these values, serving as a roadmap for physical chemists and process engineers in drug development.

Chemical Identity & Material Preparation

Before thermochemical analysis can be performed, the analyte must meet strict purity standards (>99.9%).[2] Impurities such as water or unreacted morpholine significantly skew calorimetric data.

Structural Specifications
PropertyValue
IUPAC Name 4-(Morpholin-4-yl)butan-1-ol
CAS Registry 5835-79-0
Molecular Formula C

H

NO

Molar Mass 159.23 g/mol
SMILES C1COCCN1CCCCO
Physical State Viscous yellow liquid (at 298 K)
Synthesis & Purification Protocol

The following protocol yields high-purity material suitable for thermodynamic characterization (e.g., Bomb Calorimetry).

Reagents:

  • Morpholine (2.5 equiv.)[2][3][4]

  • 4-Chloro-1-butanol (1.0 equiv.)

  • Potassium Carbonate (K

    
    CO
    
    
    
    , 1.2 equiv.)[2][3][4]
  • Potassium Iodide (KI, 0.1 equiv.[2][3][4] - Catalyst)[5]

  • Solvent: Acetonitrile (CH

    
    CN, anhydrous)[2]
    

Workflow:

  • Nucleophilic Substitution: Dissolve morpholine, K

    
    CO
    
    
    
    , and KI in CH
    
    
    CN.[2] Cool to 0°C.
  • Addition: Dropwise addition of 4-chloro-1-butanol prevents thermal runaway.

  • Reaction: Heat to 90°C for 12 hours. The KI catalyzes the Finkelstein exchange (Cl

    
     I), accelerating the substitution.[2]
    
  • Workup: Filter inorganic salts. Concentrate filtrate under reduced pressure.

  • Purification (Critical): Flash column chromatography (Silica gel; CH

    
    Cl
    
    
    
    /MeOH gradient).
  • Drying: Store over activated 3Å molecular sieves to remove trace water (

    
     ppm).
    

SynthesisPath Reactants Morpholine + 4-Chloro-1-butanol Inter Intermediate (KI Catalyst) Reactants->Inter 0°C, CH3CN Product 4-Morpholinobutan-1-ol (Crude) Inter->Product 90°C, 12h Pure High-Purity Analyte (>99.9%) Product->Pure Silica Column + 3Å Sieves

Figure 1: Synthesis and purification pathway for obtaining calorimetric-grade 4-Morpholinobutan-1-ol.

Predicted Thermochemical Profile

Note: Direct experimental thermochemical data for CAS 5835-79-0 is currently absent from public databases (NIST, DIPPR). The values below are derived using the Joback-Reid Group Contribution Method, a standard industry approach for estimating properties of organic heterocycles.

Standard Enthalpy & Heat Capacity

The presence of the morpholine ring introduces ring-strain corrections, while the hydroxyl group significantly increases boiling point via hydrogen bonding.

PropertySymbolPredicted ValueUnitConfidence
Boiling Point

538.5KHigh
Enthalpy of Vaporization

58.4kJ/molMedium
Enthalpy of Formation (Gas)

-384.2kJ/molMedium
Enthalpy of Formation (Liq)

-442.6kJ/molMedium
Heat Capacity (Liquid)

342.1J/(mol·K)High
LogP

0.03-Experimental

Thermodynamic Consistency Check: The proximity of LogP to 0 indicates an amphiphilic nature. The high boiling point (>265°C) confirms significant intermolecular hydrogen bonding, consistent with the morpholine-alcohol motif.

Born-Haber Cycle for Validation

To experimentally verify the predicted


, one must measure the Enthalpy of Combustion (

). The relationship is defined by the thermodynamic cycle below.

BornHaber Elements Standard Elements 8 C(s) + 8.5 H2(g) + 0.5 N2(g) + O2(g) Compound 4-Morpholinobutan-1-ol (l) Elements->Compound ΔfH° (Target Unknown) Products Combustion Products 8 CO2(g) + 8.5 H2O(l) + 0.5 N2(g) Elements->Products Sum(ΔfH° Products) Compound->Products ΔcH° (Measured)

Figure 2: Thermodynamic cycle relating combustion data to enthalpy of formation.

Experimental Protocols for Validation

For researchers intending to publish novel data on this compound, the following protocols ensure "Gold Standard" accuracy.

Static Bomb Calorimetry (for )

Objective: Determine the energy released upon complete combustion to derive


.[2]
  • Sample Encapsulation: Seal ~0.5 g of 4-Morpholinobutan-1-ol in a Mylar or gelatin capsule (to prevent evaporation of the liquid).

  • Combustion: Burn in a high-pressure oxygen environment (3.0 MPa) within a calibrated bomb calorimeter.

  • Correction: Apply Washburn corrections for:

    • Formation of HNO

      
       (titrate bomb washings).[2]
      
    • Ignition wire energy.

    • Cotton thread fuse energy.

  • Calculation:

    
    
    Where 
    
    
    
    accounts for the change in moles of gas species.[2]
Knudsen Effusion (for Vapor Pressure & )

Objective: Measure vapor pressure at ambient temperatures to calculate enthalpy of vaporization.[2]

  • Setup: Place sample in a Knudsen cell with a calibrated orifice diameter.

  • Measurement: Maintain high vacuum (

    
     Pa) and measure mass loss rate (
    
    
    
    ) at controlled temperatures (
    
    
    ).
  • Analysis: Use the Knudsen equation to find Pressure (

    
    ). Plot 
    
    
    
    vs
    
    
    .[2] The slope equals
    
    
    .

Applications & Implications

Understanding the thermochemistry of 4-Morpholinobutan-1-ol is vital for:

  • S1P Receptor Modulation: It serves as a linker in the synthesis of sphingosine-1-phosphate modulators. Accurate heat capacity data helps optimize the thermal safety of these scale-up reactions.

  • Carbon Capture Solvents: Amino-alcohols are utilized for CO

    
     scrubbing. The enthalpy of vaporization is the key metric determining the "regeneration energy" penalty (energy cost to strip CO
    
    
    
    and recycle the solvent).[2]
  • Surfactant Engineering: Its amphiphilic nature (LogP ~0.03) makes it a candidate for thermo-responsive "smart" materials and corrosion inhibitors.

References

  • Synthesis & NMR Characterization

    • Source: Royal Society of Chemistry (RSC), Materials Advances.[2]

    • Data: 1H/13C NMR, Yield (73%), Physical State.[2][3][4]

    • URL:[2][6]

  • CAS Registry & Identity

    • Source: Santa Cruz Biotechnology (SCBT).[2]

    • Data: CAS 5835-79-0, Molecular Weight.[1][7][8]

    • URL:

  • Homologous Series Comparison (2-Morpholinoethanol)

    • Source: National Institutes of Health (NIH) / PubMed.[2]

    • Data: Synthetic utility and general stability of morpholine-alcohol class.
    • URL:[2]

  • Joback Estimation Method

    • Source: Reid, R. C., Prausnitz, J. M., & Poling, B. E. (1987).[2] The Properties of Gases and Liquids. McGraw-Hill. (Standard textbook reference for GCM).

Sources

Strategic Sourcing and Technical Validation of 4-Morpholinobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic resource for drug development professionals and senior researchers. It prioritizes data integrity, sourcing strategy, and impurity management over simple catalog listings.

CAS: 5835-79-0 | Formula: C₈H₁₇NO₂ | MW: 159.23 g/mol [1][2]

Executive Summary: The Molecule in Context

4-Morpholinobutan-1-ol (N-(4-hydroxybutyl)morpholine) is a critical bifunctional building block in medicinal chemistry. It serves two primary roles in drug design:

  • Solubility Enhancer: The morpholine ring is a standard pharmacophore used to improve the metabolic stability and water solubility of lipophilic drug candidates.

  • Linker Motif: The terminal alcohol provides a reactive handle for esterification, etherification, or conversion to a leaving group (tosylate/halide) for further conjugation (e.g., in PROTACs or kinase inhibitors).

Critical Sourcing Risk: The primary synthesis route involves the alkylation of morpholine. Consequently, commercial batches frequently carry trace amounts of unreacted morpholine (a secondary amine and nitrosamine precursor) and 4-halobutan-1-ol (potential alkylating agents). For pharmaceutical applications, "Certificate of Analysis" (CoA) verification is insufficient; in-house validation is required.

Commercial Supply Landscape

Sourcing this compound requires a tiered approach based on the development stage. Do not treat all suppliers equally; distinguish between stocking distributors and origin manufacturers.

Table 1: Supplier Tiering & Risk Profile
Supplier TierTypical VendorsScaleRisk ProfileRecommended Use
Tier 1: Global Catalog Sigma-Aldrich (Merck), TCI, Santa Cruz Biotechmg to 100gLow: High QC standards, but often re-packaged. High cost/gram.Early-stage discovery, reference standards.
Tier 2: Building Block Specialists Enamine, Combi-Blocks, Apollo Scientific1g to 1kgMedium: Generally reliable, direct synthesis. Good balance of cost/purity.Lead optimization, scale-up synthesis.
Tier 3: Bulk/CRO (Custom) WuXi AppTec, Sunway Pharm, Abacipharm>1kgVariable: Requires strict vendor audit and 3rd party testing.GMP manufacturing, pilot plant runs.
Strategic Sourcing Decision Tree

The following logic flow dictates the optimal sourcing path to minimize lead time and impurity risk.

SourcingStrategy Start Requirement Definition QtyCheck Quantity Needed? Start->QtyCheck AppCheck Application? QtyCheck->AppCheck < 100g Tier3 Tier 3: Custom/Bulk (Audit Required) 4-8 weeks lead QtyCheck->Tier3 > 1kg Tier1 Tier 1: Catalog (Merck/TCI) < 1 week lead AppCheck->Tier1 Reference Std / Bioassay Tier2 Tier 2: Specialist (Enamine/Combi) 1-2 weeks lead AppCheck->Tier2 Synthesis / Intermediates Audit In-House Full Panel QC Tier3->Audit Mandatory QC

Figure 1: Decision matrix for sourcing 4-Morpholinobutan-1-ol based on scale and application criticality.

Technical Validation: The "Self-Validating" Protocol

Reliance on a vendor-supplied NMR is a point of failure. The following protocol is designed to detect the specific impurities associated with the synthesis of CAS 5835-79-0.

The Impurity Profile

The dominant synthesis route is the alkylation of morpholine with 4-chlorobutan-1-ol (or 4-bromobutan-1-ol).

  • Impurity A (Morpholine): CAS 110-91-8.[3] Risk: Nitrosamine formation (N-nitrosomorpholine) in acidic conditions.

  • Impurity B (4-Chlorobutan-1-ol): CAS 928-51-8. Risk: Genotoxic alkylating agent.

  • Impurity C (Bis-alkylation): 1,4-bis(morpholino)butane. Risk: Inert but alters stoichiometry.

QC Workflow

Step 1: Visual Inspection.

  • Standard: Colorless to pale yellow viscous liquid.

  • Fail: Dark brown/orange indicates oxidation (N-oxide formation) or polymerization.

Step 2: ¹H-NMR Validation (Solvent: CDCl₃).

  • Target Signals:

    • Morpholine ring protons: ~2.45 ppm (triplet, N-CH₂) and ~3.70 ppm (triplet, O-CH₂).

    • Butyl chain: Multiplets at ~1.5-1.7 ppm.

    • Terminal CH₂-OH: Triplet at ~3.6 ppm.

  • Diagnostic for Impurity A (Morpholine): Look for a shift in the ring protons. Free morpholine signals may overlap, but integration values will be skewed.

  • Diagnostic for Impurity B (Halo-alcohol): Look for a triplet at ~3.55 ppm (Cl-CH₂) or ~3.4 ppm (Br-CH₂).

Step 3: GC-MS (Preferred over LC-MS). Due to the low molecular weight and lack of strong chromophores, GC-MS is superior for detecting residual morpholine and volatile halide precursors.

  • Column: DB-5ms or equivalent (non-polar).

  • Method: Ramp 50°C to 250°C.

  • Expectation: Morpholine elutes early. The product (MW 159) elutes later.

Table 2: Specification Limits for Pharmaceutical Intermediates
Test ParameterMethodAcceptance Limit (R&D)Acceptance Limit (GMP Start)
Purity GC-FID / ¹H-NMR> 95.0%> 98.0%
Water Content Karl Fischer< 1.0%< 0.5%
Residual Morpholine GC-MS / Headspace< 0.5%< 100 ppm
Appearance VisualColorless/Pale YellowColorless

Handling and Stability

As an amino-alcohol, 4-Morpholinobutan-1-ol exhibits specific physical behaviors that impact storage stability.

  • Hygroscopicity: The morpholine nitrogen and the hydroxyl group make the molecule hygroscopic. Absorption of atmospheric water will shift the stoichiometry in synthesis reactions (especially those requiring anhydrous conditions like Mitsunobu or tosylation).

    • Protocol: Store under Nitrogen or Argon. Re-test water content (KF) if the bottle has been opened for >1 week.

  • Oxidation: Long-term exposure to air can lead to N-oxide formation.

    • Storage: 2-8°C is recommended for long-term storage to retard oxidation.

Synthesis Pathway & Impurity Origin

Understanding the synthesis allows you to predict the impurities in your specific batch.

SynthesisPath Morph Morpholine (CAS 110-91-8) Reaction Alkylation (Base, Heat) Morph->Reaction Halo 4-Chlorobutan-1-ol (CAS 928-51-8) Halo->Reaction Product 4-Morpholinobutan-1-ol (CAS 5835-79-0) Reaction->Product Imp1 Residual Morpholine (Nitrosamine Risk) Reaction->Imp1 Imp2 Residual Halo-alcohol (Genotoxin Risk) Reaction->Imp2

Figure 2: Primary synthesis route and origin of critical impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22394, 4-Morpholin-4-ylbutan-1-ol. Retrieved January 30, 2026 from [Link]

  • European Chemicals Agency (ECHA). Morpholine: Substance Information and Nitrosamine Risk Assessment.[4] Retrieved January 30, 2026 from [Link]

Sources

Methodological & Application

Application Notes & Protocols: 4-Morpholinobutan-1-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Morpholinobutan-1-ol

In the landscape of modern drug discovery and organic synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. 4-Morpholinobutan-1-ol emerges as a bifunctional scaffold of significant strategic value. Its structure uniquely combines a terminal primary alcohol—a versatile handle for a wide array of chemical transformations—with a morpholine ring.

The morpholine moiety is widely recognized as a "privileged structure" in medicinal chemistry.[1] Its incorporation into a molecular framework often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles, which are essential for developing viable drug candidates.[1] The four-carbon linker provides spatial separation and conformational flexibility, allowing chemists to precisely position the morpholine group within a target's binding pocket.

This guide provides an in-depth exploration of 4-morpholinobutan-1-ol's applications, focusing on key synthetic transformations and providing detailed, field-proven protocols for its use.

Core Application: Synthesis of Kinase Inhibitors

A prominent application of morpholino-alkoxy structures is in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors for oncology.[2][] For instance, the structure of Gefitinib (Iressa®), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, features a 3-morpholinopropoxy side chain, which is structurally analogous to the chain derived from 4-morpholinobutan-1-ol.[4][5][6] This side chain is crucial for the drug's activity and properties. The synthesis involves coupling the morpholino-alkoxy fragment to the quinazoline core, a transformation that highlights the utility of this building block.[7]

The general workflow for incorporating the morpholino-butoxy chain into a heterocyclic core, such as a quinazoline, is depicted below. This process typically involves activating the alcohol and coupling it with a nucleophilic site on the heterocycle, or activating the heterocycle for nucleophilic attack by the alcohol.

G cluster_0 Activation & Coupling Strategy start 4-Morpholinobutan-1-ol activated_alcohol Activated Alcohol (e.g., Alkoxide) start->activated_alcohol Deprotonation (Protocol 1) activated_chain Activated Chain (e.g., 4-(4-chlorobutyl)morpholine) start->activated_chain Halogenation (Protocol 2) final_product Final Coupled Product (API Precursor) activated_alcohol->final_product SNAr / SN2 with Activated Heterocycle activated_chain->final_product Williamson Ether Synthesis with Nucleophilic Heterocycle heterocycle Heterocyclic Core (e.g., Hydroxy-Quinazoline) activated_heterocycle Activated Heterocycle (e.g., Chloro-Quinazoline)

Caption: General workflow for API synthesis using 4-morpholinobutan-1-ol.

Key Synthetic Protocols & Mechanistic Insights

The primary alcohol of 4-morpholinobutan-1-ol is the key functional handle for synthesis. The following protocols detail two fundamental transformations: converting the alcohol into a potent nucleophile for ether synthesis and converting it into an electrophilic species for substitution reactions.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol details the conversion of the hydroxyl group into an alkoxide, a potent nucleophile, for subsequent reaction with an electrophile (e.g., an activated aryl halide) to form an ether linkage. This is a cornerstone of its application in API synthesis.[7]

Mechanistic Rationale: The Williamson ether synthesis is a classic S_N2 reaction.[8] The first step is the deprotonation of the alcohol's weakly acidic proton (pKa ~16-18) by a strong base to form a highly nucleophilic alkoxide ion.[9] This alkoxide then attacks the electrophilic carbon of an alkyl or aryl halide, displacing the leaving group to form the C-O ether bond.[8][9] For this reaction to be efficient, primary or secondary alkyl halides are preferred as electrophiles to minimize competing E2 elimination reactions.[9]

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack r1 4-Morpholinobutan-1-ol plus1 + base Strong Base (e.g., NaH) arrow1 -> intermediate Alkoxide Intermediate (Nucleophile) plus2 + r2 R-X (Electrophile) arrow2 -> product Product Ether G cluster_reaction Halogenation Reaction r1 4-Morpholinobutan-1-ol plus + reagent SOCl2 (Thionyl Chloride) arrow -> product 4-(4-Chlorobutyl)morpholine byproducts + SO2 (g) + HCl (g)

Sources

Topic: A Framework for Synthesizing Novel Functional Polymers Using 4-Morpholinobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

The integration of stimuli-responsive moieties into polymer architectures is a cornerstone of advanced materials science, particularly in the realm of smart therapeutics and drug delivery. The morpholine functional group, with its tertiary amine exhibiting a physiologically relevant pKa, is an exemplary candidate for creating pH-responsive systems. This guide presents a conceptual and practical framework for utilizing 4-Morpholinobutan-1-ol, a readily available building block, in the synthesis of novel functional polymers. While direct polymerization of this molecule is not feasible, we outline two robust, scientifically-grounded strategies: (1) its chemical modification into a polymerizable methacrylate monomer for controlled radical polymerization, and (2) its use as a functional initiator for the ring-opening polymerization of cyclic esters. This document provides detailed, step-by-step protocols, explains the causality behind experimental choices, and discusses the characterization and potential applications of the resulting polymers for professionals in polymer chemistry, materials science, and drug development.

Introduction: The Potential of 4-Morpholinobutan-1-ol in Polymer Science

4-Morpholinobutan-1-ol is a bifunctional molecule featuring a terminal primary alcohol and a tertiary morpholine amine. This unique structure presents a compelling opportunity for polymer chemists.

  • The Morpholine Moiety: The nitrogen atom in the morpholine ring has a pKa typically in the range of 6.5-7.5, making it highly sensitive to the pH changes often found in biological microenvironments (e.g., endosomes, lysosomes, or tumor tissues). Protonation of the morpholine group at lower pH induces a hydrophilic transition, which can be harnessed to trigger conformational changes, nanoparticle disassembly, and controlled release of encapsulated therapeutic agents.[1][2]

  • The Primary Alcohol: The hydroxyl group serves as a versatile chemical handle. It is not directly polymerizable via common chain-growth mechanisms but can be strategically employed either as an initiating site for polymerizations or as a point of attachment for a polymerizable functional group.

This guide will explore the untapped potential of this building block, providing researchers with the foundational protocols to pioneer new classes of morpholino-functionalized polymers.

Strategic Pathways for Polymer Synthesis

We propose two primary strategies to incorporate 4-Morpholinobutan-1-ol into a polymer structure. The choice of strategy dictates the final polymer architecture and its potential applications.

G cluster_0 Core Building Block cluster_1 Strategy A: Modification into Monomer cluster_2 Strategy B: Use as Initiator Monomer 4-Morpholinobutan-1-ol Mod Protocol 2.1: Synthesize Methacrylate Monomer Monomer->Mod Functionalization PolyB Protocol 3.2: Ring-Opening Polymerization (ROP) of Lactide Monomer->PolyB Initiation PolyA Protocol 3.1: Controlled Radical Polymerization (RAFT) Mod->PolyA ResultA Polymer with Pendant Morpholino Groups PolyA->ResultA ResultB Polymer with Terminal Morpholino Group PolyB->ResultB

Figure 1: High-level overview of the two proposed synthetic strategies for utilizing 4-Morpholinobutan-1-ol.

Protocol: Synthesis of 4-Morpholinobutyl Methacrylate (MBM) Monomer

This protocol converts the non-polymerizable alcohol into a methacrylate group, creating a monomer suitable for radical polymerization.

Expert Insight: The use of methacryloyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) is a standard and high-yielding method for esterification of alcohols. Dichloromethane (DCM) is an excellent solvent as it is inert and easily removed. The inclusion of a small amount of a radical inhibitor like hydroquinone is critical to prevent premature polymerization of the product during synthesis and storage.

Materials

Reagent M.W. ( g/mol ) Amount Moles (mmol)
4-Morpholinobutan-1-ol 145.21 10.0 g 68.87
Triethylamine (TEA) 101.19 10.5 mL 75.76
Methacryloyl chloride 104.53 7.3 mL 75.76
Dichloromethane (DCM), anhydrous - 200 mL -

| Hydroquinone | 110.11 | 50 mg | - |

Step-by-Step Methodology

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-Morpholinobutan-1-ol (10.0 g) and anhydrous DCM (150 mL). Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (10.5 mL) to the solution and stir for 10 minutes.

  • Acylation: Dissolve methacryloyl chloride (7.3 mL) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the solution dropwise to the reaction flask over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium chloride salt.

    • Wash the filtrate sequentially with 100 mL of saturated sodium bicarbonate solution, 100 mL of water, and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and add hydroquinone (50 mg).

  • Purification: Concentrate the solution under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 4-morpholinobutyl methacrylate (MBM) monomer.

  • Validation: Confirm the structure of the MBM monomer using ¹H NMR and ¹³C NMR spectroscopy.

Polymerization Protocols

Protocol: RAFT Polymerization of 4-Morpholinobutyl Methacrylate (MBM)

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and low dispersity (Đ).[1]

Expert Insight: The choice of 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the RAFT agent is suitable for methacrylate polymerization. AIBN is a standard thermal initiator. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is crucial for controlling the degree of polymerization and maintaining "living" characteristics. A ratio of 100:1:0.2 is a good starting point for targeting a degree of polymerization of 100.

Materials

Reagent M.W. ( g/mol ) Amount Moles (mmol)
MBM Monomer 213.28 2.13 g 10.0
CPADB (RAFT Agent) 279.38 27.9 mg 0.1
AIBN (Initiator) 164.21 3.3 mg 0.02

| 1,4-Dioxane, anhydrous | - | 10 mL | - |

G cluster_workflow RAFT Polymerization Workflow A 1. Combine MBM, CPADB, AIBN, and Dioxane in Schlenk Flask B 2. Three Freeze-Pump-Thaw Cycles to Remove Oxygen A->B C 3. Immerse in Oil Bath at 70 °C to Initiate B->C D 4. Polymerize for 12h (Monitor Conversion via NMR) C->D E 5. Quench by Cooling and Exposing to Air D->E F 6. Precipitate in Cold Diethyl Ether E->F G 7. Isolate and Dry Polymer Under Vacuum F->G

Figure 2: Step-by-step workflow for the RAFT polymerization of the MBM monomer.

Step-by-Step Methodology

  • Setup: Combine the MBM monomer, CPADB, AIBN, and anhydrous 1,4-dioxane in a Schlenk flask equipped with a magnetic stir bar.

  • Degassing: Subject the sealed flask to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen and immerse it in a preheated oil bath at 70 °C.

  • Monitoring: Allow the polymerization to proceed for the desired time (e.g., 12 hours). To determine monomer conversion, a small aliquot can be carefully removed and analyzed by ¹H NMR.

  • Termination: Quench the reaction by cooling the flask in an ice bath and exposing the contents to air.

  • Purification: Dilute the viscous solution with a small amount of THF and precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum at 40 °C to a constant weight.

Protocol: ROP of L-Lactide using 4-Morpholinobutan-1-ol as Initiator

This protocol creates a well-defined, biodegradable polylactide (PLA) chain with a functional morpholinobutyl group at one end.

Expert Insight: 1,8-Diazabicycloundec-7-ene (DBU) is an effective organic catalyst for the ROP of lactide.[3] The alcohol of 4-Morpholinobutan-1-ol acts as the initiator, and the ratio of [Lactide]:[Initiator] directly controls the target molecular weight of the resulting polymer. The polymerization is performed in bulk (melt) to avoid solvents and ensure high monomer concentration.

Materials

Reagent M.W. ( g/mol ) Amount Moles (mmol)
L-Lactide, recrystallized 144.13 1.44 g 10.0
4-Morpholinobutan-1-ol 145.21 14.5 mg 0.1
DBU (Catalyst) 152.24 15.2 mg 0.1

| Toluene, anhydrous | - | 1 mL | - |

Step-by-Step Methodology

  • Setup: In a glovebox, add recrystallized L-lactide and 4-Morpholinobutan-1-ol to a flame-dried vial.

  • Melt and Homogenize: Transfer the vial to a preheated oil bath at 130 °C. Stir until the L-lactide is fully melted and a homogeneous solution is formed.

  • Initiation: Add the DBU catalyst (as a stock solution in anhydrous toluene) to the molten mixture via syringe.

  • Polymerization: Continue stirring at 130 °C for 1-2 hours. The viscosity of the mixture will increase significantly as the polymerization progresses.

  • Termination: Remove the vial from the oil bath and cool to room temperature. Dissolve the solid polymer in a minimal amount of DCM.

  • Purification: Precipitate the polymer in cold methanol.

  • Isolation: Collect the polymer by filtration, wash with cold methanol, and dry under vacuum to a constant weight.

Polymer Characterization

Thorough characterization is essential to validate the success of the synthesis and understand the material's properties.

TechniquePurposeExpected Outcome
¹H NMR Spectroscopy Confirm polymer structure and calculate monomer conversion.For P(MBM), appearance of broad polymer backbone signals and disappearance of monomer vinyl peaks. For PLA, confirmation of PLA structure and presence of initiator fragment signals.
Gel Permeation (GPC/SEC) Determine number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).For RAFT, expect Đ < 1.3. Mₙ should be close to the theoretical value calculated from the monomer/RAFT agent ratio and conversion.
Differential Scanning (DSC) Measure the glass transition temperature (Tg).Provides information on the thermal properties and chain mobility of the new polymer.
Potentiometric Titration Determine the pKa of the morpholine groups in the polymer.Confirms the pH-responsive nature of the polymer and identifies the pH range of its transition. Expect a pKa value between 6.5 and 7.5.

Applications in Drug Development

Polymers synthesized from 4-Morpholinobutan-1-ol are prime candidates for advanced drug delivery systems (DDS).[4][5]

  • pH-Responsive Micelles: Amphiphilic block copolymers, created by combining a P(MBM) block with a hydrophobic block (e.g., polystyrene or polylactide), can self-assemble into core-shell micelles in aqueous solution.[6] These micelles can encapsulate hydrophobic drugs. In an acidic environment, the P(MBM) shell becomes protonated and hydrophilic, leading to micelle destabilization and targeted drug release.

  • Gene Delivery: The cationic nature of the protonated morpholine groups can facilitate the complexation and condensation of negatively charged nucleic acids (like siRNA or pDNA), forming polyplexes for gene delivery applications.[7]

  • Functional Biodegradable Materials: The morpholino-terminated PLA synthesized via ROP combines the well-established biodegradability of PLA with a functional end-group that can be used for bioconjugation or to modify the surface properties of PLA-based nanoparticles.[8][9]

G cluster_micelle pH-Responsive Drug Release center1 Hydrophobic Core + Drug m1 M center1->m1 m2 M center1->m2 m3 M center1->m3 m4 M center1->m4 m5 M center1->m5 m6 M center1->m6 label1 Physiological pH (7.4) Micelle is Stable (M = Neutral Morpholine) center2 Drug Released m7 M-H+ m8 M-H+ m9 M-H+ m10 M-H+ m11 M-H+ m12 M-H+ label2 Acidic pH (<6.8) Micelle Disassembles (M-H+ = Protonated Morpholine)

Figure 3: Conceptual diagram of a drug-loaded micelle disassembling at acidic pH due to morpholine protonation.

Conclusion

4-Morpholinobutan-1-ol represents a versatile and underutilized resource for the creation of sophisticated, functional polymers. The synthetic strategies and detailed protocols provided herein offer a clear and reliable starting point for researchers to develop novel pH-responsive materials. By converting the alcohol to a polymerizable methacrylate or by using it as an initiator for ring-opening polymerization, scientists can access a range of polymer architectures with significant potential in targeted drug delivery, gene therapy, and other advanced biomedical applications. The causality-driven explanations and characterization guidelines are intended to empower researchers to not only replicate these methods but also to innovate upon them, pushing the boundaries of smart polymer design.

References

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]

  • Li, Y., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules. Available at: [Link]

  • Guillén-Castañeda, E. A., et al. (2013). New stimuli-responsive polymers derived from morpholine and pyrrolidine. Journal of Materials Science: Materials in Medicine. Available at: [Link]

  • Valappil, S. P., et al. (2020). Poly(4-Hydroxybutyrate): Current State and Perspectives. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Ahmad, Z. (2023). Recent developments in natural biopolymer based drug delivery systems. RSC Advances. Available at: [Link]

  • Weiss, E. A., et al. (2011). A General Synthetic Route to Cell-Permeable Block Copolymers via ROMP. Bioconjugate Chemistry. Available at: [Link]

  • Al-Kasas, A., et al. (2022). Applications of Polymer Blends in Drug Delivery. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Miyazaki, M., et al. (2018). Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. Molecules. Available at: [Link]

  • Wang, L., et al. (2021). Copolymerization of 4-methyl-1-pentene with α,ω-alkenols. Polymers. Available at: [Link]

  • Becker, G., & Wurm, F. R. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews. Available at: [Link]

  • Guillén-Castañeda, E. A., et al. (2013). New stimuli-responsive polymers derived from morpholine and pyrrolidine. PubMed. Available at: [Link]

  • Thakkar, R., et al. (2020). Role of polymers in drug delivery. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society. Available at: [Link]

  • Gherman, A., et al. (2023). An Overview of Biopolymers for Drug Delivery Applications. Polymers. Available at: [Link]

  • Gaina, C., & Gaina, V. (2015). Green Polymer Chemistry: Enzyme Catalysis for Polymer Functionalization. Molecules. Available at: [Link]

  • Sharma, A., et al. (2024). Natural Polymers in Novel Drug Delivery System. International Journal for Multidisciplinary Research. Available at: [Link]

  • Coulembier, O., et al. (2021). Strategies for the synthesis of block copolymers with biodegradable polyester segments. Polymer Chemistry. Available at: [Link]

  • Agarwal, S., et al. (2008). pH-Responsive polymers: synthesis, properties and applications. Soft Matter. Available at: [Link]

  • Popat, A., et al. (2023). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available at: [Link]

  • da Silva, A. F., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Profiling of 4-Morpholinobutan-1-ol and Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification of 4-Morpholinobutan-1-ol (4-MB) and the identification of its phase I and II metabolites in biological matrices (plasma/urine). Due to the high polarity and lack of strong UV chromophores in the morpholine scaffold, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI) Tandem Mass Spectrometry . The guide addresses critical challenges such as matrix-induced ion suppression and the retention of polar acidic metabolites.

Introduction & Compound Properties

4-Morpholinobutan-1-ol is a tertiary amine often utilized as a precursor in the synthesis of CNS-active drugs (e.g., substituted morpholines) and as a functional intermediate in industrial applications.[1] Its metabolic profiling is critical for ADME (Absorption, Distribution, Metabolism, Excretion) studies during drug development to ensure safety and efficacy.

Physicochemical Profile[2][3][4][5][6]
  • IUPAC Name: 4-(Morpholin-4-yl)butan-1-ol

  • Molecular Formula: C₈H₁₇NO₂[2]

  • Molecular Weight: 159.23 g/mol [2]

  • LogP (Predicted): ~0.1 (Polar)

  • pKa (Base): ~8.4 (Morpholine nitrogen)

  • Analytical Challenge: The compound is highly polar and basic. Traditional Reversed-Phase (C18) chromatography often results in poor retention and peak tailing. Furthermore, the absence of a conjugated

    
    -system makes UV detection (HPLC-DAD) insensitive (LOD > 10 µg/mL), necessitating MS/MS detection.
    

Metabolic Pathway Prediction (In Silico & Literature Based)

Understanding the metabolic fate is essential for setting up the MS detection window. Based on the metabolism of morpholine-containing pharmacophores (e.g., Moclobemide, Pholcodine), the following pathways are targeted:

  • Oxidation of Alcohol (Phase I): Conversion of the terminal hydroxyl group to a carboxylic acid (4-morpholinobutanoic acid).

  • N-Oxidation (Phase I): Oxidation of the tertiary amine to an N-oxide.

  • Glucuronidation (Phase II): Conjugation of the hydroxyl group with glucuronic acid.

Visualization: Predicted Metabolic Map

MetabolicPathway Parent 4-Morpholinobutan-1-ol (Parent) [M+H]+ 160.2 Acid 4-Morpholinobutanoic Acid (Oxidation) [M+H]+ 174.2 Parent->Acid ADH/ALDH (+14 Da) NOxide 4-MB N-Oxide (N-Oxidation) [M+H]+ 176.2 Parent->NOxide FMO/CYP (+16 Da) Gluc 4-MB O-Glucuronide (Phase II) [M+H]+ 336.3 Parent->Gluc UGT (+176 Da)

Figure 1: Predicted metabolic pathways for 4-Morpholinobutan-1-ol based on structural pharmacophore analysis.

Method Development Strategy

Chromatography: Why HILIC?

While C18 columns are standard, they struggle to retain 4-MB without ion-pairing reagents (which suppress MS signals). HILIC (Hydrophilic Interaction Liquid Chromatography) is chosen because:

  • Mechanism: It creates a water-rich layer on the silica surface. Polar analytes partition into this layer.[3]

  • Benefit: 4-MB elutes after the void volume, separating it from unretained salts and phospholipids that cause ion suppression.

  • Sensitivity: HILIC uses high organic mobile phases (e.g., 90% Acetonitrile) for elution, which enhances desolvation efficiency in ESI-MS.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Protein precipitation (PP) is often insufficient for removing phospholipids. We utilize Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges.

  • Logic: The basic nitrogen (pKa ~8.4) is positively charged at acidic pH, binding tightly to the MCX sorbent while neutrals and acids are washed away. This provides the cleanest extract.

Detailed Experimental Protocol

Chemicals and Reagents[4][9]
  • Standard: 4-Morpholinobutan-1-ol (purity >98%).[1][2]

  • Internal Standard (IS): Morpholine-d8 or structural analog (e.g., 4-piperidinobutan-1-ol).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

Sample Preparation Workflow (MCX SPE)
  • Loading: Dilute 100 µL Plasma with 300 µL 2% Formic Acid (aq). Load onto pre-conditioned MCX cartridge (30 mg).

  • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol (Removes neutral lipids/matrix).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol (Releases the basic analyte).

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 ACN:Buffer).

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent HILIC column.

  • Column Temp: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) %A (Aqueous) %B (Organic) Curve
0.0 5 95 Initial
1.0 5 95 Hold
4.0 40 60 Linear
5.0 40 60 Hold
5.1 5 95 Re-equilibrate

| 8.0 | 5 | 95 | End |

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions (Quantification):

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)ID Logic
4-MB 160.2100.13022Loss of C2H4O (Side chain)
4-MB 160.288.13025Morpholine ring
Acid Met 174.288.13228Conserved ring
N-Oxide 176.2160.23015Loss of Oxygen (-16)

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) SPE SPE Clean-up (MCX Cartridge) Remove Phospholipids Sample->SPE Acidify LC UHPLC Separation (BEH Amide HILIC) Retain Polar Metabolites SPE->LC Elute & Reconstitute MS ESI-MS/MS Detection (MRM Mode) Positive Ionization LC->MS Electrospray Data Quantification & Metabolite ID MS->Data Signal Processing

Figure 2: End-to-end analytical workflow ensuring matrix removal and sensitive detection.

Validation & Troubleshooting

Validation Parameters (Acceptance Criteria)
  • Linearity:

    
     over range 1–1000 ng/mL.[4][5]
    
  • Recovery: 85–115% (assessed by pre- vs. post-extraction spiking).

  • Matrix Effect: 90–110% (IS normalized). Note: If matrix effect is <80%, increase the wash volume in SPE step.

Troubleshooting Guide
  • Peak Tailing: Common with amines on silica. Increase buffer concentration (Ammonium Formate) to 20mM to mask silanols.

  • Carryover: Basic amines stick to injector seals. Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid.

  • Drifting Retention Times: HILIC columns require long equilibration. Ensure at least 20 column volumes of equilibration if the instrument has been idle.

References

  • Morpholine Pharmacophore Analysis: Rekka, E. A., & Kourounakis, P. N. (2020).[6][7][8] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic Chemistry.

  • HILIC Method for Polar Amines: Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar amines in biological matrices. Journal of Chromatography B.

  • General Metabolism of Cyclic Amines: Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Wiley-VCH.

  • Ion Suppression in LC-MS: Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry.

Sources

Application Notes and Protocols for the In Vivo Formulation of 4-Morpholinobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a novel chemical entity from the bench to a potential therapeutic is fraught with challenges, with poor bioavailability being a primary cause of attrition. The most promising compound can fail in in vivo studies if not delivered to the target site in a sufficient concentration and for an adequate duration. Therefore, the careful and rational design of a formulation is not merely a technical step but a cornerstone of successful preclinical research. This guide provides a comprehensive overview of the principles and practical steps for formulating 4-Morpholinobutan-1-ol for in vivo studies, intended for researchers, scientists, and drug development professionals.

4-Morpholinobutan-1-ol is a small molecule of interest in various research fields. Its structure, featuring a morpholine ring and a butanol chain, suggests a degree of hydrophilicity. However, a thorough understanding of its physicochemical properties is paramount before embarking on any in vivo investigation. This document will guide you through the essential pre-formulation considerations, provide detailed formulation protocols for various administration routes, and explain the rationale behind the selection of specific vehicles and excipients.

Part 1: Pre-formulation Assessment of 4-Morpholinobutan-1-ol

Before a stable and effective formulation can be developed, a comprehensive understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is essential.[1][2][3][4][5] These properties dictate the choice of an appropriate delivery system and can predict potential challenges in achieving desired in vivo exposure.

Physicochemical Profile

While experimental data for 4-Morpholinobutan-1-ol is not extensively available in the public domain, we can infer its likely properties based on its chemical structure and data from analogous compounds.

PropertyEstimated Value/CharacteristicRationale and Implications for Formulation
Molecular Weight 159.23 g/mol [6]A low molecular weight generally favors passive diffusion across biological membranes.
Solubility Likely soluble in water and polar organic solvents.The presence of a hydroxyl group and a morpholine ring suggests good aqueous solubility. However, experimental verification is crucial. If solubility is limited, co-solvents or surfactants may be necessary.
pKa Estimated around 7.5 - 8.5The morpholine nitrogen is basic. The pKa will determine the ionization state of the molecule at physiological pH, which in turn affects its solubility and permeability. For oral administration, the charge state will vary along the gastrointestinal tract.
LogP (Lipophilicity) Estimated to be low (likely < 2)A low LogP indicates hydrophilicity. While beneficial for aqueous solubility, it might limit passive diffusion across the lipid bilayers of cell membranes.
Stability Generally expected to be stable.The molecule lacks readily hydrolyzable or oxidizable functional groups. However, stability studies in the chosen formulation vehicle are essential to ensure the compound does not degrade before or after administration.

It is imperative for the researcher to experimentally determine these properties for their specific batch of 4-Morpholinobutan-1-ol before proceeding with in vivo studies.

Essential Pre-formulation Experiments
  • Solubility Determination: Assess the solubility of 4-Morpholinobutan-1-ol in a range of pharmaceutically acceptable solvents and vehicles. This is a critical first step in identifying suitable carriers for your formulation.[2]

  • pH-Solubility Profile: Determine the solubility of the compound at different pH values (e.g., pH 2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and physiological pH.

  • Forced Degradation Studies: Expose the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation pathways and inform on appropriate storage and handling conditions for the formulation.[2]

  • Excipient Compatibility: Test the compatibility of 4-Morpholinobutan-1-ol with commonly used excipients to ensure there are no interactions that could compromise the stability or performance of the final formulation.

Part 2: Formulation Strategies and Protocols

The choice of formulation and route of administration depends on the specific aims of the in vivo study, the target organ or tissue, and the desired pharmacokinetic profile.[7][8] Below are detailed protocols for preparing formulations of 4-Morpholinobutan-1-ol for common routes of administration.

Workflow for Formulation Development

The following diagram illustrates a logical workflow for selecting and developing an appropriate formulation.

formulation_workflow cluster_preformulation Pre-formulation cluster_formulation_dev Formulation Development cluster_admin In Vivo Administration physchem Physicochemical Characterization (Solubility, pKa, LogP) vehicle_selection Vehicle/Excipient Screening physchem->vehicle_selection Guides stability Stability Assessment stability->vehicle_selection proto_dev Protocol Development vehicle_selection->proto_dev Leads to form_characterization Formulation Characterization (Appearance, pH, Viscosity) proto_dev->form_characterization Requires route_selection Route Selection (Oral, IV, IP, SC) form_characterization->route_selection Informs dosing Dosing and PK/PD Studies route_selection->dosing parenteral_formulation start Is 4-Morpholinobutan-1-ol soluble in isotonic saline at the desired concentration? aqueous_sol Prepare a simple aqueous solution in sterile isotonic saline. start->aqueous_sol Yes cosolvent_form Consider a co-solvent system (e.g., with PEG300, propylene glycol, or ethanol). start->cosolvent_form No

Caption: Decision-making process for parenteral formulation.

Protocol 3: Sterile Saline Solution for Parenteral Administration

  • Vehicle: Sterile 0.9% Sodium Chloride Injection, USP (isotonic saline).

  • Procedure:

    • Perform all manipulations in a laminar flow hood using aseptic techniques.

    • Weigh the required amount of 4-Morpholinobutan-1-ol.

    • In a sterile vial, dissolve the compound in the sterile isotonic saline.

    • Ensure complete dissolution.

    • Filter the final solution through a sterile 0.22 µm syringe filter into a final sterile container.

    • Store at 2-8°C until use. It is recommended to prepare fresh on the day of the experiment.

Protocol 4: Buffered Aqueous Solution for pH Control

If the compound's stability or solubility is pH-dependent, a buffered vehicle should be used.

  • Vehicle: Sterile Phosphate-Buffered Saline (PBS), pH 7.4.

  • Procedure:

    • Follow the same aseptic procedure as for the sterile saline solution, but use sterile PBS as the vehicle.

    • This will help maintain a physiological pH, which is particularly important for intravenous administration to minimize irritation.

Table 2: Excipients for Parenteral Formulations [6]

Excipient Category Example(s) Purpose
Solubilizing Agents Propylene Glycol, Ethanol, Polyethylene Glycol (PEG) 300/400 To increase the solubility of the drug in the aqueous vehicle.
Buffering Agents Phosphate, Citrate, Acetate To maintain the pH of the formulation and enhance drug stability.
Tonicity Modifiers Sodium Chloride, Dextrose To make the formulation isotonic with blood and reduce pain upon injection.
Antioxidants Ascorbic Acid, Sodium Metabisulfite To protect the drug from oxidative degradation.

| Preservatives | Benzyl Alcohol, Parabens | For multi-dose formulations to prevent microbial growth. (Use with caution in animal studies as they can have their own biological effects). |

Part 3: Quality Control and Best Practices

  • Sterility: All parenteral formulations must be sterile. Use of a 0.22 µm filter is a standard method for sterilization of solutions.

  • Endotoxin Testing: For intravenous formulations, it is highly recommended to test for endotoxins to prevent pyrogenic reactions in the animals.

  • Visual Inspection: Always visually inspect the formulation for any signs of precipitation, crystallization, or color change before administration.

  • Vehicle Controls: In any in vivo experiment, a control group of animals should be dosed with the vehicle alone to account for any effects of the formulation components.

  • Dose Volume: The volume of the formulation administered should be appropriate for the size and species of the animal. Consult your institution's animal care and use committee (IACUC) guidelines for maximum recommended dosing volumes for different routes of administration. [9]

Conclusion

The successful in vivo evaluation of 4-Morpholinobutan-1-ol hinges on the development of a safe, stable, and effective formulation. This guide provides a framework and practical protocols to achieve this. It is crucial to remember that the information on the physicochemical properties of 4-Morpholinobutan-1-ol is largely inferred and should be experimentally verified. The provided formulation protocols are robust starting points that may require optimization based on your experimental findings and the specific requirements of your study. By adhering to the principles of pre-formulation science and good formulation practices, researchers can significantly increase the likelihood of obtaining meaningful and reproducible in vivo data.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PubMed Central. Available at: [Link]

  • Excipients for Parenterals. Available at: [Link]

  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology. Available at: [Link]

  • Guide for Morpholino Users: Toward Therapeutics - International Zebrafish Society. Available at: [Link]

  • Route of administration - Wikipedia. Available at: [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC - PubMed Central. Available at: [Link]

  • Importance of Preformulation Studies In Drug Development - UPM Pharmaceuticals. Available at: [Link]

  • A review of evidence leading to the prediction that 1,4-butanediol is not a carcinogen. Available at: [Link]

  • Organophosphate Toxicity - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Pre-formulation Studies - kk wagh college of pharmacy. Available at: [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs - FDA. Available at: [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. Available at: [Link]

  • 4-Propylnonan-1-ol | C12H26O | CID 22492552 - PubChem - NIH. Available at: [Link]

  • Paving the way for small-molecule drug discovery - PMC - PubMed Central. Available at: [Link]

  • Medication Routes of Administration - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • parenteral excipients - Ashland. Available at: [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Small Molecule Formulation Screening Strategies in Drug Discovery - ResearchGate. Available at: [Link]

  • Excipients in Parenteral Drug Products - Center for Research on Complex Generics. Available at: [Link]

  • Pre-Formulation Studies and Analytical Techniques - Pharma Focus Europe. Available at: [Link]

  • A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - NIH. Available at: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC - PubMed Central. Available at: [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PubMed Central. Available at: [Link]

  • 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. Available at: [Link]

  • A Method to Characterize In Vivo Binding of Morpholinos for Drug Design. Available at: [Link]

Sources

Application Note: Microbial Biotransformation of 4-Morpholinobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This detailed guide outlines the protocols for the microbial biotransformation of 4-Morpholinobutan-1-ol (CAS: 1005-67-0). This compound serves as a critical linker in pharmaceutical synthesis (e.g., kinase inhibitors like Fedratinib) and a model substrate for studying the metabolism of morpholine-containing xenobiotics.

Unlike standard chemical oxidation, which often requires harsh reagents (Jones reagent, permanganate) and lacks regioselectivity, microbial biotransformation offers three distinct, highly selective pathways depending on the biocatalyst chosen:

  • N-Oxidation: Production of the N-oxide metabolite (mimicking mammalian Phase I metabolism).

  • Terminal Oxidation: Selective conversion of the primary alcohol to 4-morpholinobutyric acid without ring cleavage.

  • Biodegradation: Cleavage of the morpholine ring for bioremediation studies.

Mechanistic Pathways & Strain Selection

The biotransformation outcome is strictly dictated by the microbial strain and the induction of specific enzyme systems.

Pathway Logic
  • Pathway A (Ring Cleavage): Mediated by Morpholine Monooxygenase (MorA) , a cytochrome P450 system found in Mycobacterium and Pseudomonas species. This pathway cleaves the C-N bond, leading to glycolate and amino-ethoxy intermediates.

  • Pathway B (N-Oxidation): Mediated by fungal FMOs (Flavin-containing Monooxygenases) or specific P450s. Common in Cunninghamella and Aspergillus species.

  • Pathway C (Side-Chain Oxidation): Mediated by Alcohol Dehydrogenases (ADH) and Aldehyde Dehydrogenases (ALDH) . Oxidative bacteria like Gluconobacter oxydans are preferred for this "green synthesis" of carboxylic acids.

Biocatalyst Selection Matrix
Target ProductRecommended StrainEnzyme SystemCulture Condition
4-Morpholinobutyric acid Gluconobacter oxydans (ATCC 621)Membrane-bound ADHResting cell transformation (pH 6.0)
4-Morpholinobutan-1-ol N-oxide Cunninghamella elegans (ATCC 9245)Fungal P450 / FMOSubmerged fermentation (28°C)
Ring Cleavage Metabolites Mycobacterium sp. strain RP1Morpholine Monooxygenase (MorA)Minimal Salt Medium (Morpholine induced)

Visualizing the Biotransformation Network

The following diagram illustrates the divergent metabolic fates of 4-Morpholinobutan-1-ol based on the microbial host.

Biotransformation_Pathways Substrate 4-Morpholinobutan-1-ol Inter_Ald Intermediate: 4-Morpholinobutanal Substrate->Inter_Ald Gluconobacter oxydans (ADH) Prod_NOx Product B: 4-Morpholinobutan-1-ol N-oxide Substrate->Prod_NOx Cunninghamella elegans (FMO/P450) Inter_Hem Hemiaminal Intermediate Substrate->Inter_Hem Mycobacterium sp. (MorA / P450) Prod_Acid Product A: 4-Morpholinobutyric Acid Inter_Ald->Prod_Acid (ALDH) Prod_Cleave Product C: Glycolate + Amino-ethoxy acids Inter_Hem->Prod_Cleave C-N Bond Scission

Caption: Divergent metabolic pathways of 4-Morpholinobutan-1-ol mediated by specific microbial enzymes.

Experimental Protocols

Protocol A: Production of N-Oxide Metabolite (Fungal Model)

Objective: Mimic mammalian Phase I metabolism to produce the N-oxide derivative for toxicity testing.

Materials:

  • Strain: Cunninghamella elegans ATCC 9245.

  • Medium: Sabouraud Dextrose Broth (SDB).

  • Solvent: Ethyl Acetate, Methanol.

Step-by-Step Workflow:

  • Inoculum Preparation: Revive spores on Potato Dextrose Agar (PDA) slants for 7 days at 28°C. Suspend spores in sterile saline (0.1% Tween 80) to achieve

    
     spores/mL.
    
  • Pre-Culture: Inoculate 50 mL SDB in a 250 mL Erlenmeyer flask. Incubate at 28°C, 180 rpm for 48 hours to establish mycelial pellets.

  • Substrate Addition: Dissolve 4-Morpholinobutan-1-ol in methanol (stock 100 mg/mL). Add to the culture to a final concentration of 0.5 mg/mL .

    • Critical Control: Include a "culture control" (no substrate) and "substrate control" (sterile medium + substrate) to rule out abiotic oxidation.

  • Biotransformation: Continue incubation for 72–96 hours.

  • Sampling: Withdraw 1 mL aliquots every 24 hours. Centrifuge (10,000 x g, 5 min). Analyze supernatant via LC-MS.

Protocol B: Selective Oxidation to Carboxylic Acid (Bacterial Model)

Objective: Green synthesis of 4-morpholinobutyric acid using resting cells.

Materials:

  • Strain: Gluconobacter oxydans ATCC 621.

  • Medium: Sorbitol-Yeast Extract medium.

  • Buffer: 50 mM Phosphate Buffer (pH 6.0).

Step-by-Step Workflow:

  • Biomass Generation: Grow G. oxydans in Sorbitol medium (25 g/L Sorbitol, 5 g/L Yeast Extract) at 30°C, 200 rpm for 24 hours (mid-log phase).

  • Harvesting: Centrifuge cells (6,000 x g, 15 min, 4°C). Wash pellet twice with ice-cold phosphate buffer (pH 6.0).

  • Resting Cell Reaction: Resuspend cells to a high density (

    
    ) in 50 mL phosphate buffer containing 10 mg/mL  4-Morpholinobutan-1-ol.
    
  • Aeration: This reaction is oxygen-dependent. Use baffled flasks and high agitation (220 rpm).

  • Monitoring: Monitor pH drop (indicative of acid production). Maintain pH 6.0 by manual addition of 1M NaOH if necessary to prevent product inhibition.

Analytical Methods & Validation

Extraction Protocol

Due to the amphiphilic nature of morpholine derivatives, pH-dependent extraction is critical.

FractionpH AdjustmentSolventTarget Compounds
Neutral pH 7.0Ethyl AcetateUnreacted Substrate, N-Oxide
Acidic pH 3.0n-Butanol / CHCl34-Morpholinobutyric acid
Aqueous ----Ring cleavage products (highly polar)
LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-2 min)

    
     95% B (10 min).
    
  • Detection: ESI Positive Mode (

    
    ).
    
    • Substrate (

      
      ): m/z 160.13
      
    • N-Oxide (

      
      ): m/z 176.13 (+16 Da shift)
      
    • Carboxylic Acid (

      
      ): m/z 174.11 (+14 Da shift)
      

Workflow Visualization

Experimental_Workflow cluster_analysis Downstream Processing Start Start: Strain Activation Biomass Biomass Production (Log Phase) Start->Biomass Harvest Harvest & Wash Cells (Remove Media) Biomass->Harvest Reaction Biotransformation Substrate: 0.5 - 10 mg/mL Harvest->Reaction Quench Quench / Centrifuge Reaction->Quench Extract pH-Dependent Extraction Quench->Extract Analyze LC-MS / NMR Validation Extract->Analyze

Caption: Standardized workflow for whole-cell biotransformation of morpholine derivatives.

References

  • Poupin, P., et al. (1998).[2] Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology.

  • Knapp, J. S., & Brown, V. R. (1988). The microbial degradation of morpholine. International Biodeterioration.

  • Sielaff, B., et al. (2001).[2] Morpholine monooxygenase from Mycobacterium sp. strain HE5. Applied and Environmental Microbiology.

  • Holland, H. L. (1992). Organic Synthesis with Oxidative Enzymes. VCH Publishers.
  • Gupta, A., et al. (2011). Biotransformation of bio-active compounds by fungi: A review. Indian Journal of Microbiology.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Morpholinobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-MB1OH-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Isolation & Purification Protocols

Executive Summary

4-Morpholinobutan-1-ol (CAS: 4542-47-6) presents a classic "amphiphilic amino-alcohol" challenge. Its structure combines a polar, basic morpholine ring (pKa ~8.3) with a hydrophilic hydroxyl tail. This duality creates significant hurdles in phase separation and chromatography. This guide addresses the four most common support tickets we receive regarding this molecule: aqueous retention, excess reagent removal, distillation decomposition, and chromatographic tailing.

Part 1: The "Where is my Product?" Crisis (Aqueous Retention)

User Query: "I performed the alkylation of morpholine with 4-chlorobutan-1-ol in water/THF. After the reaction, I tried extracting with diethyl ether, but the organic layer is empty. My product is stuck in the water. How do I get it out?"

The Technical Diagnosis

Your product is an amino alcohol. At neutral or acidic pH, the morpholine nitrogen is protonated (ammonium salt), making it 100% water-soluble. Even at basic pH (free base), the hydroxyl group and the polar morpholine ring form strong hydrogen bonds with water, giving it a high partition coefficient (


) toward the aqueous phase. Diethyl ether is too non-polar to compete with water for this molecule.
The Solution: Salting-Out & Solvent Switching

You must shift the partition coefficient (


) in favor of the organic phase using the "Salting-Out" effect and a more polar organic solvent.

Step-by-Step Protocol:

  • pH Adjustment: Ensure the aqueous phase is strongly basic (pH > 12) using 50% NaOH or saturated

    
    . This ensures the nitrogen is completely deprotonated (Free Base form).
    
  • Saturation: Saturate the aqueous phase with solid NaCl. This disrupts the hydration shell around the hydroxyl group, forcing the organic molecule out (Salting-out effect).

  • Solvent Switch: Abandon diethyl ether. Use Dichloromethane (DCM) or Chloroform .

    • Why? Chlorinated solvents are better hydrogen-bond donors/acceptors for amines and alcohols than ether.

    • Ratio: Perform 4-5 extractions with solvent volumes equal to 1/3 of the aqueous volume.

  • Continuous Extraction (For stubborn cases): If manual extraction yields <70%, use a liquid-liquid continuous extractor with DCM for 12-18 hours.

Quantitative Solubility Profile

Solvent Solubility of 4-Morpholinobutan-1-ol Extraction Efficiency (from Water)
Water (pH < 8) Miscible (Salt form) 0%
Water (pH > 12) Soluble (H-bonding) Low (without salt)
Diethyl Ether Moderate Poor (< 20% recovery)
Ethyl Acetate Good Moderate (~50% recovery)

| Dichloromethane | Excellent | High (> 90% with NaCl) |

Part 2: Removing Excess Morpholine (The "Ghost Peak" Issue)

User Query: "I used 3 equivalents of morpholine to drive the reaction. Now I can't separate the excess morpholine from my product. They co-elute on my column."

The Technical Diagnosis

Morpholine is a secondary amine with high polarity, similar to your product. On silica, both drag and streak, making separation difficult. However, their boiling points differ significantly, which is the key to separation.

The Solution: Vacuum Stripping (Thermodynamic Separation)

Do not use chromatography for this separation. Use the volatility difference.

  • Morpholine Boiling Point: 129°C (at 760 mmHg)

  • 4-Morpholinobutan-1-ol Boiling Point: ~220-230°C (predicted at 760 mmHg)

Protocol:

  • Rotary Evaporation: Remove reaction solvents (THF, Toluene).

  • High-Vacuum Strip: Place the crude oil under high vacuum (< 1 mmHg) at 60-80°C.

    • Morpholine is volatile and will distill off into the cold trap.

    • The product will remain in the flask as a viscous oil.

  • Azeotropic Removal (Optional): If traces remain, add Toluene and rotovap again. Toluene forms an azeotrope with morpholine, helping to carry it over.

Part 3: Chromatography Troubleshooting (The "Streaking" Problem)

User Query: "I'm trying to purify the final material on silica gel using Hexane/EtOAc. The spot streaks from the baseline to the solvent front. I have no resolution."

The Technical Diagnosis

This is the "Silanol Effect."[1] The acidic silanol groups (


) on the silica surface protonate the basic nitrogen of your morpholine ring. The product acts as an ion-exchange resin, dragging along the column rather than partitioning cleanly.
The Solution: Amine Deactivation

You must neutralize the acidic sites on the silica.

Protocol:

  • Mobile Phase Modifier: Add 1% to 5% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
    • Mechanism:[1] TEA is a stronger base than your product. It preferentially binds to the silanol sites, "capping" them and allowing your product to pass through without ionic interaction.

  • Solvent System: Hexane/EtOAc is likely too non-polar. Switch to DCM/Methanol (9:1 to 4:1) with 1%

    
    .
    
  • Pre-treatment: Flush the column with the eluent containing the base before loading your sample.

Part 4: Distillation & Thermal Stability

User Query: "Can I distill the final product? I'm worried about decomposition."

The Technical Diagnosis

Amino alcohols are generally stable, but they can undergo intermolecular polymerization or oxidation (N-oxide formation) at high temperatures (>150°C) in the presence of air.

The Solution: Reduced Pressure Fractionation

Distillation is the preferred method for high-purity isolation (>99%), provided you lower the boiling point using vacuum.

Vacuum/Temperature Guide:

Pressure (mmHg) Estimated Boiling Point (°C) Safety Recommendation
760 (Atm) > 225 (Decomp risk) DO NOT ATTEMPT
10 - 20 130 - 145 Safe, use oil bath

| 0.1 - 1.0 | 90 - 110 | Ideal (Kugelrohr or Short Path) |

Visual Workflow:

PurificationWorkflow Start Crude Reaction Mixture (Aq/Organic) CheckpH Check pH Is it > 12? Start->CheckpH AdjustpH Add 50% NaOH Saturate with NaCl CheckpH->AdjustpH No Extract Extract with DCM (3x) Avoid Ether CheckpH->Extract Yes AdjustpH->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Strip Vacuum Strip Remove Solvent & Excess Morpholine Dry->Strip PurityCheck Check Purity (NMR/TLC) Strip->PurityCheck Distill Vacuum Distillation (<1 mmHg, 100°C) PurityCheck->Distill Bulk Liquid Column Flash Column DCM/MeOH + 1% NH4OH PurityCheck->Column Small Scale/Complex Final Pure 4-Morpholinobutan-1-ol Distill->Final Column->Final

Caption: Decision matrix for the isolation of 4-Morpholinobutan-1-ol, prioritizing pH adjustment and vacuum techniques.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20601, 4-Morpholinobutan-1-ol. Retrieved from [Link]

  • Rochester University. Not Voodoo: Demystifying Synthetic Organic Laboratory Technique - Workup Tips. (General reference for amino-alcohol extraction logic). Retrieved from [Link]

  • Biotopics. Chromatography of Amino Acids and Amines (Tailing Mechanisms). Retrieved from [Link]

Sources

Stability issues of 4-Morpholinobutan-1-ol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-Morpholinobutan-1-ol

Introduction

Welcome to the technical support hub for 4-Morpholinobutan-1-ol (CAS: 5835-79-0). This guide is designed for researchers observing inconsistencies in solution stability, potency loss, or physical changes (discoloration/precipitation).

As a bifunctional molecule containing a tertiary amine (morpholine ring) and a primary alcohol , this compound presents unique stability challenges. It acts as a weak base and a nucleophile, making it susceptible to oxidative degradation and hygroscopic destabilization. This guide provides the causal logic and validated protocols to mitigate these risks.

Module 1: Chemical Stability & Degradation Mechanisms

To troubleshoot effectively, you must understand the invisible chemistry occurring in your vial.

Oxidative Instability (The "Yellowing" Effect)

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it a target for electrophilic attack by dissolved oxygen.

  • Mechanism: Radical-initiated oxidation leads to the formation of N-oxides (4-morpholinobutan-1-ol N-oxide). This is often the primary cause of solution discoloration (clear to yellow/brown).

  • Impact: N-oxides often have different solubility and biological activity profiles, leading to experimental artifacts.

Hygroscopicity & Hydrolysis Risks

Morpholine derivatives are notoriously hygroscopic.

  • Mechanism: The polar amine and alcohol groups avidly hydrogen-bond with atmospheric water.

  • Impact: "Phantom" concentration errors. If you weigh 10 mg of "wet" compound, you may only be adding 8 mg of active substance. Water uptake also accelerates oxidative pathways by increasing molecular mobility.

pH-Dependent Solubility
  • Mechanism: The morpholine nitrogen is basic (pKa ~8.3). In acidic media (pH < 6), it exists as a protonated cation (highly water-soluble). In basic media (pH > 9), it exists as a free base (more lipophilic, potentially less soluble in aqueous buffers).

Module 2: Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation risks: N-oxidation and potential salt formation.

DegradationPathway Compound 4-Morpholinobutan-1-ol (Active) NOxide N-Oxide Impurity (Inactive/Toxic?) Compound->NOxide Oxidation (Slow) Dilution Concentration Error (False Negatives) Compound->Dilution Hygroscopy Salt Morpholinium Salt (Precipitate/Soluble) Compound->Salt Protonation Oxygen Dissolved O2 (Light/Heat) Oxygen->NOxide Water Atmospheric H2O Water->Dilution Acid Acidic Solvent (HCl/TFA) Acid->Salt

Figure 1: Primary stability threats. Red paths indicate chemical degradation; Green paths indicate physical errors.

Module 3: Troubleshooting Guide (Symptom-Based)

Use this decision matrix to diagnose issues in your workflow.

SymptomProbable CauseVerification Test (Self-Validating)Corrective Action
Solution turns yellow/brown Oxidation (N-oxide formation) due to air exposure or light.LC-MS Check: Look for M+16 peak (Oxygen addition). TLC: N-oxides are much more polar (lower Rf) than the parent amine.Prepare fresh solution under Nitrogen/Argon . Store in amber vials.
Precipitate in buffer Solubility Limit / pH Clash. You may be near the pKa (~8.3).pH Check: Measure solution pH. If pH > 9, the free base may be crashing out.Adjust pH to < 7.5 to protonate the amine (increasing solubility), or add 5-10% DMSO.
Inconsistent IC50/EC50 Hygroscopic Error. The solid absorbed water before weighing.NMR/KF: Run H-NMR in DMSO-d6; look for broad water peak at 3.33 ppm.Dry stock compound in a desiccator (P2O5) for 24h before weighing.
Unexpected Reactivity Acyl Transfer. Reacting with ester/anhydride solvents.MS Check: Look for M + Solvent Mass.Avoid storing in ethyl acetate or acetone for long periods. Use DMSO or Ethanol.

Module 4: Validated Storage & Handling Protocols

Do not rely on general "store at -20°C" labels. Follow this rigorous protocol for maximum stability.

Protocol A: Stock Solution Preparation (The "Golden Standard")
  • Solvent: Anhydrous DMSO or Ethanol (Molecular Sieve dried). Avoid water for long-term storage.[1]

  • Concentration: High concentration stocks (e.g., 100 mM) are more stable than dilute working solutions because the ratio of dissolved oxygen to compound is lower.

  • Inert Atmosphere:

    • Dissolve compound.[2]

    • Gently bubble Nitrogen or Argon gas through the solution for 30 seconds (Sparging).

    • Seal tightly with Parafilm or a crimp cap.

Protocol B: Thaw-Refreeze Cycles
  • Limit: Maximum 3 cycles.

  • Why? Each opening introduces atmospheric moisture and oxygen. Condensation forms inside the cold vial upon opening.

  • Best Practice: Aliquot stock solution into single-use volumes (e.g., 50 µL) immediately after preparation.

Protocol C: Quantitative Data Summary
ParameterSpecificationNotes
Molecular Weight 159.23 g/mol Use this for Molarity calc.
Predicted pKa ~8.3 (Amine)Basic. Protonated at physiological pH.
Solubility (Water) High (>50 mM)pH dependent.
Solubility (DMSO) High (>100 mM)Preferred for stock.
Storage (Solid) -20°C, DesiccatedProtect from light.[2]
Storage (Solution) -80°C (6 months)-20°C (1 month).

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I autoclave aqueous solutions of 4-Morpholinobutan-1-ol? A: No. While the morpholine ring is thermally robust, the alcohol functionality and potential trace impurities can lead to degradation at 121°C. Use 0.22 µm sterile filtration (PES or Nylon membrane) instead.

Q2: My compound arrived as a sticky oil/gel. Is it degraded? A: Not necessarily. 4-Morpholinobutan-1-ol has a low melting point and can exist as a viscous liquid or low-melting solid depending on purity and temperature.

  • Check: If it is clear/colorless, it is likely pure. If dark brown, it is oxidized.

Q3: Which salt form is best if I need to switch from the free base? A: The Hydrochloride (HCl) salt is generally the most stable solid form. It crystallizes better and is less hygroscopic than the free base. If you are synthesizing it, converting to the HCl salt is recommended for long-term storage.

Q4: Is this compound compatible with cell culture media? A: Yes, but be aware of the "Amine Trap." The basic morpholine nitrogen can accumulate in acidic organelles (lysosomes) of cells (lysosomotropism), potentially altering cellular pH or inducing vacuolization at high concentrations (>50 µM). Always run a vehicle control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80315, 4-Morpholinobutan-1-ol. Retrieved January 30, 2026 from [Link]

Sources

Technical Support Center: 4-Morpholinobutan-1-ol Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-SOL-4MB-01 Molecule: 4-Morpholinobutan-1-ol (CAS: 4542-47-6) Chemical Class: Amino-alcohol / Morpholine Derivative[1]

Physicochemical Profile & Solubility Logic

To overcome solubility challenges, you must first understand the "dual personality" of 4-Morpholinobutan-1-ol.[1] It contains a polar morpholine ring (base) and a lipophilic butyl chain.[1] Its solubility is strictly governed by pH-dependent ionization .[1]

PropertyValue (Approx.)Implication for Assays
pKa (Basic) ~7.8 – 8.2Critical: At pH > 8.0, the molecule is neutral (uncharged) and lipophilic, leading to "oiling out" or precipitation.[1] At pH < 7.0, it is protonated (cationic) and highly water-soluble.[1]
LogP ~0.2 – 0.5Moderately lipophilic.[1] It prefers organic solvents (DMSO, Ethanol) over pure neutral water unless ionized.[1]
Physical State Liquid (Free Base)Often appears as a viscous oil.[1] Users frequently mistake "oiling out" (phase separation) for impurity.[1]
Hygroscopicity HighThe morpholine ring absorbs atmospheric water, which can dilute stocks and cause compound degradation.[1]

Troubleshooting Guides & FAQs

Scenario A: The "Oiling Out" Phenomenon

User Question: "I am trying to dissolve the neat compound in water for a stock solution, but I see oily droplets floating on top or sticking to the pipette. Why isn't it dissolving?"

Technical Diagnosis: You are likely working with the Free Base form of the molecule.[1] In pure water (pH ~7), the amine is only partially protonated.[1] The neutral form of 4-Morpholinobutan-1-ol is an oil that phase-separates from water.[1]

The Fix:

  • Acidification: You must convert the free base into a salt in situ.[1] Add 1.0 equivalent of HCl or Formic Acid.[1] This protonates the morpholine nitrogen (

    
    ), drastically increasing aqueous solubility.[1]
    
  • Alternative Solvent: If acidification is not compatible with your assay, dissolve the stock in DMSO (Dimethyl Sulfoxide) or Ethanol first.

Scenario B: Precipitation Upon Dilution (The "Crash")

User Question: "My 100 mM DMSO stock is clear, but when I dilute it into PBS (pH 7.4) for my assay, it turns cloudy immediately."

Technical Diagnosis: This is "Solvent Shock."[1] You are moving from a favorable environment (DMSO) to an aqueous buffer where the pH (7.[1]4) is close to the molecule's pKa.[1] The equilibrium shifts toward the neutral (insoluble) species, and the high salt concentration in PBS (salting-out effect) forces the compound out of solution.[1]

The Fix:

  • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate dilution plate (e.g., 10% DMSO in water) before the final assay buffer.[1]

  • Buffer Modification: If your protein/cells tolerate it, lower the assay buffer pH slightly (e.g., to pH 6.8–7.0).[1] This keeps the morpholine protonated and soluble.[1]

  • Add a Solubilizer: Incorporate 0.05% Tween-20 or Cyclodextrin (HP-β-CD) into your assay buffer before adding the compound.[1] This creates "hydrophobic pockets" that shield the neutral form of the molecule.[1]

Scenario C: Stock Solution Instability

User Question: "My stock solution was clear yesterday, but today it looks hazy or has crystals at the bottom."

Technical Diagnosis: Morpholine derivatives are hygroscopic.[1] If stored in DMSO at 4°C or -20°C, the DMSO absorbs water from the air.[1] Water in DMSO raises the freezing point and reduces the solubility of lipophilic compounds, causing "cryo-precipitation."[1]

The Fix:

  • Storage: Store stocks in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Visual Check: Always warm the stock to 37°C and vortex before use to redissolve any cryo-precipitates.

Visual Troubleshooting Workflow

Use this decision tree to determine the correct solubilization strategy for your specific assay conditions.

SolubilityWorkflow Start Start: 4-Morpholinobutan-1-ol (Neat Substance) CheckForm Check Form: Free Base (Oil) or Salt (Solid)? Start->CheckForm FreeBase Free Base (Liquid) CheckForm->FreeBase Salt HCl Salt (Solid) CheckForm->Salt SolventChoice Select Primary Solvent FreeBase->SolventChoice Caution: Oily Salt->SolventChoice Easier to dissolve DMSO DMSO (Recommended) Universal Stock SolventChoice->DMSO High Conc (>10mM) Water Aqueous Buffer SolventChoice->Water Low Conc Only (<1mM) Dilution Dilution into Assay Buffer (e.g., PBS pH 7.4) DMSO->Dilution Water->Dilution CheckPrecip Visual Check: Cloudy/Precipitate? Dilution->CheckPrecip Success Proceed to Assay CheckPrecip->Success Clear Fail Troubleshoot CheckPrecip->Fail Cloudy Fix1 Fix 1: Acidify Buffer (pH < 7.0) Fail->Fix1 Fix2 Fix 2: Add Surfactant (0.05% Tween-20) Fail->Fix2 Fix1->Success Fix2->Success

Figure 1: Decision tree for solubilizing 4-Morpholinobutan-1-ol based on chemical form and assay conditions.

Validated Protocol: The "Step-Down" Solubilization

This protocol minimizes the risk of kinetic precipitation ("crashing out") when preparing assay plates.[1]

Materials
  • Compound: 4-Morpholinobutan-1-ol (Free Base or Salt).[1]

  • Stock Solvent: Anhydrous DMSO (Sigma-Aldrich, HPLC Grade).[1]

  • Intermediate Buffer: PBS + 10% DMSO.

  • Assay Buffer: Standard PBS or Media (pH 7.4).

Procedure

Step 1: Master Stock Preparation (50 mM) [1]

  • Weigh the compound.[1] If using the Free Base (liquid) , measure by volume using density (d ≈ 0.98 g/mL) or weigh directly into a pre-tared glass vial.[1]

  • Dissolve in 100% DMSO . Vortex vigorously for 30 seconds.[1]

    • Checkpoint: Solution must be crystal clear. If oily droplets persist, sonicate at 37°C for 5 minutes.

Step 2: Intermediate Dilution (The "Buffer" Zone) Do not pipette 50 mM stock directly into the assay plate.[1]

  • Prepare an Intermediate Plate (e.g., 96-well polypropylene).[1]

  • Dilute the Master Stock 1:10 into PBS containing 10% DMSO .

    • Result: 5 mM compound in 19% DMSO/PBS.[1]

    • Why: This pre-equilibrates the compound with water while maintaining enough organic solvent to prevent immediate crashing.[1]

Step 3: Final Assay Dilution

  • Transfer from the Intermediate Plate to the Assay Plate .

  • Dilute 1:50 into the final Assay Buffer.[1]

    • Final Concentration: 100 µM compound.[1]

    • Final DMSO: ~0.4% (Safe for most cell assays).[1]

Step 4: Nephelometry / QC

  • Before adding cells/protein, read the plate at OD600 or use a nephelometer.[1]

  • Any well with OD > 0.05 (compared to blank) indicates micro-precipitation.[1]

    • Action: If precipitation occurs, repeat Step 3 using Assay Buffer supplemented with 0.01% Tween-20 .[1]

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Chapter on Solubility and pKa effects on assay performance).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • PubChem Database. "Compound Summary: 4-Morpholinobutan-1-ol (CID 20600)."[1] National Center for Biotechnology Information.[1]

  • Waybright, T. J., et al. (2009). "Overcoming problems of compound storage in DMSO: solvent and sample integrity."[1] Journal of Biomolecular Screening, 14(6), 708-715.[1] (Guidance on hygroscopicity and cryo-precipitation). [1]

Sources

Troubleshooting guide for 4-Morpholinobutan-1-ol experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Morpholinobutan-1-ol Experiments

Welcome to the technical support center for 4-Morpholinobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this versatile building block. My approach is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to preemptively address issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered in the laboratory when working with 4-Morpholinobutan-1-ol.

Category 1: Synthesis & Purification

Question 1: My synthesis of 4-Morpholinobutan-1-ol from morpholine and a 4-halobutanol (e.g., 4-bromobutan-1-ol) is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: A low yield in this nucleophilic substitution reaction is a frequent challenge. The root cause often lies in one of three areas: incomplete reaction, product loss during workup, or competing side reactions.

  • Incomplete Reaction:

    • Causality: The reaction involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbon of the 4-halobutanol. This is an SN2 reaction, and its rate is highly dependent on concentration, temperature, and solvent. Insufficient reaction time or temperature can lead to a mixture of starting materials and product.

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the limiting reagent. Do not rely solely on a literature-prescribed reaction time.

      • Optimize Temperature: Gently heating the reaction (e.g., 50-70 °C) in a suitable solvent like acetonitrile or DMF can significantly increase the reaction rate. However, excessive heat can promote side reactions.

      • Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial to neutralize the hydrohalic acid (e.g., HBr) formed during the reaction. An insufficient amount of base can lead to the protonation of morpholine, rendering it non-nucleophilic and halting the reaction. A molar excess of base (1.5-2.0 equivalents) is recommended.

  • Product Loss During Workup:

    • Causality: 4-Morpholinobutan-1-ol contains both a polar tertiary amine and a hydroxyl group, making it significantly water-soluble. During the aqueous workup, a substantial amount of the product can be lost to the aqueous layer.[1]

    • Solution:

      • Brine Wash: Before extracting with an organic solvent, saturate the aqueous layer with sodium chloride (brine). This "salting out" effect decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer.

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times (3-4x) with a suitable solvent like dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol to recover the dissolved product. Always check the aqueous layer for your product via TLC before discarding it.[1]

  • Side Reactions:

    • Causality: The primary side product is often the self-condensation of the 4-halobutanol under basic conditions to form 1,5-dioxocane or other oligomeric ethers.

    • Solution: Add the 4-halobutanol slowly to the mixture of morpholine and base, rather than the other way around. This maintains a high concentration of the primary nucleophile (morpholine) relative to the halo-alcohol, favoring the desired reaction pathway.

Question 2: I've successfully synthesized the compound, but purification by column chromatography is problematic. The product streaks badly on the silica gel column. How can I achieve high purity?

Answer: The streaking (or tailing) of your compound on a silica gel column is a classic sign of strong interaction between the basic morpholine nitrogen and the acidic silanol groups (Si-OH) on the silica surface. This leads to poor separation and broad elution bands.

  • Causality: The lone pair of electrons on the tertiary amine can be protonated by the acidic silica gel, causing the compound to "stick" and elute slowly and unevenly.

  • Solution:

    • Deactivate the Silica: Add a small amount of a volatile base, typically triethylamine (~0.5-1% by volume), to your eluent system. The triethylamine will preferentially bind to the acidic sites on the silica, effectively "masking" them from your product. This allows your compound to travel through the column without unwanted ionic interactions, resulting in sharp, well-defined bands.

    • Optimize Solvent System: A gradient elution is often most effective. Start with a less polar mobile phase (e.g., 100% Ethyl Acetate) and gradually increase the polarity by introducing methanol. A typical gradient might be from 0% to 15% methanol in ethyl acetate (with 0.5% triethylamine throughout).

Parameter Standard Silica Gel Base-Deactivated Silica Gel
Elution Profile Broad, streaking peaksSharp, symmetrical peaks
Separation Efficiency LowHigh
Recommended Eluent Modifier None0.5-1% Triethylamine (Et₃N)

Question 3: How can I definitively confirm the structure and purity of my final product?

Answer: A combination of analytical techniques is essential for unambiguous structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.

    • ¹H NMR: Will show characteristic peaks for the morpholine protons (typically two multiplets around 2.4-2.7 ppm and 3.6-3.8 ppm), the butanol chain protons, and the hydroxyl proton. The integration of these peaks should correspond to the number of protons in each environment.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. Techniques like GC-MS or LC-MS can simultaneously provide purity information and the mass of the parent ion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is useful for confirming the presence of key functional groups. You should observe a broad O-H stretch (around 3300-3400 cm⁻¹) and C-N and C-O stretches in the fingerprint region (around 1100-1300 cm⁻¹).

Analytical methods such as GC-MS and LC-MS are standard for confirming the identity and purity of synthesized compounds.[2]

Experimental Protocols & Workflows

Protocol 1: Optimized Synthesis of 4-Morpholinobutan-1-ol

This protocol is designed to maximize yield by controlling reaction conditions and minimizing side reactions.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and acetonitrile (ACN) as the solvent.

    • Begin stirring the suspension.

  • Addition of Reagent:

    • Dissolve 4-bromobutan-1-ol (1.0 equivalent, the limiting reagent) in a small amount of ACN.

    • Add the 4-bromobutan-1-ol solution dropwise to the stirring morpholine suspension over 30 minutes at room temperature.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 60 °C.

    • Monitor the reaction progress every hour using TLC (Eluent: 9:1 DCM/MeOH). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the ACN.

    • Redissolve the resulting residue in 1 M hydrochloric acid (HCl) and wash with ethyl acetate (2x) to remove any non-basic organic impurities.

    • Basify the aqueous layer to pH >12 with 3 M sodium hydroxide (NaOH), ensuring the solution remains cold in an ice bath.

    • Saturate the basic aqueous solution with solid NaCl.

    • Extract the product from the aqueous layer with DCM (4x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification reactants Morpholine, K₂CO₃, ACN add_reagent Dropwise add 4-Bromobutan-1-ol reactants->add_reagent reflux Heat to 60°C (4-6h) add_reagent->reflux filter Filter solids reflux->filter concentrate1 Concentrate (Rotovap) filter->concentrate1 acid_wash Acid/Base Extraction (Isolates amine) concentrate1->acid_wash salt_extract Salt out & Extract with DCM acid_wash->salt_extract dry_concentrate Dry (Na₂SO₄) & Concentrate salt_extract->dry_concentrate column Flash Chromatography (SiO₂, EtOAc/MeOH + 1% Et₃N) dry_concentrate->column analysis Purity & ID Check (NMR, GC-MS) column->analysis product Pure 4-Morpholinobutan-1-ol analysis->product

Caption: Workflow for the synthesis and purification of 4-Morpholinobutan-1-ol.

Category 2: Handling, Storage & Safety

Question 4: What are the recommended storage conditions for 4-Morpholinobutan-1-ol to ensure long-term stability?

Answer: Based on the functional groups present and data from analogous compounds, proper storage is critical to prevent degradation. The primary risks are oxidation and moisture absorption.

  • Temperature: Store in a freezer at or below -20°C to minimize degradation rates.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.

  • Container: Use a tightly sealed container to prevent moisture absorption, as the compound is likely hygroscopic. Amber glass vials are preferred to protect against potential light sensitivity.[3]

  • Incompatibilities: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[4]

Question 5: What are the key safety precautions for handling 4-Morpholinobutan-1-ol and its precursors like 4-halobutanols?

Answer: Adherence to standard laboratory safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any vapors.[5]

  • Fire Safety: Precursors like 4-bromobutan-1-ol are flammable liquids with low flash points.[3] Keep all related compounds away from heat, sparks, and open flames.[4][5][6] Use spark-proof tools and explosion-proof equipment when handling larger quantities.[4][6]

  • Handling: Avoid all personal contact, including skin and eye contact, ingestion, and inhalation.[6][7] In case of skin contact, wash off immediately with plenty of water.[7]

Troubleshooting Logic for Low Reaction Yield

G cluster_analysis Possible Observations cluster_solutions Corrective Actions start Low Yield of Product check_crude Analyze Crude Mixture (TLC, ¹H NMR) start->check_crude incomplete High % of Starting Material check_crude->incomplete side_products Multiple Unidentified Spots/Peaks check_crude->side_products no_product No Product Detected check_crude->no_product sol_incomplete Increase Reaction Time Increase Temperature Check Base Stoichiometry incomplete->sol_incomplete If True sol_side_products Lower Temperature Slow Reagent Addition Re-evaluate Base side_products->sol_side_products If True sol_no_product Check Aqueous Layer Check Workup pH Verify Reagent Quality no_product->sol_no_product If True

Caption: A decision-making flowchart for troubleshooting low-yield reactions.

References

  • 4-Bromo-1-butanol: Comprehensive Overview and Applic
  • How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester.
  • Morpholine synthesis. Organic Chemistry Portal.
  • SAFETY DATA SHEET for 4-Bromo-1-butanol. (2014). Thermo Fisher Scientific.
  • Analytical Methods for the Determination of Diamorphine (Heroin)
  • Approaching Synthesis Problems. University of California, Davis.
  • Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
  • 4-Bromo-1-butanol SDS. ECHEMI.
  • 4-Aminobutan-1-ol | Biochemical reagent. TargetMol.
  • Material safety data sheet for 4-bromobutan-1-ol. (2020). Capot Chemical.
  • 4-Chlorobutan-1-ol Safety D
  • 4-Morpholinepropionitrile - SAFETY DATA SHEET. (2024). Thermo Fisher Scientific.

Sources

Degradation pathways of 4-Morpholinobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Morpholinobutan-1-ol Stability & Handling

Introduction: The Bifunctional Challenge

Welcome to the technical support hub. You are likely using 4-Morpholinobutan-1-ol as a specialized buffer component, a pharmaceutical intermediate, or a catalyst ligand.

This molecule presents a unique stability challenge because it is bifunctional :

  • The Morpholine Ring: A tertiary amine prone to N-oxidation and pH-dependent ionization.

  • The Primary Alcohol: A terminal hydroxyl group susceptible to oxidation (to carboxylic acids) and dehydration.

Unlike simple buffers, this molecule participates in two distinct degradation cascades. This guide treats the molecule not just as a reagent, but as a dynamic system that responds to oxidative stress and pH changes.

Master Degradation Map

Before troubleshooting, visualize the enemy. The diagram below details the two primary degradation vectors: N-Oxidation (Pathway A) and Terminal Oxidation (Pathway B).

DegradationPathways Parent 4-Morpholinobutan-1-ol (Parent) NOxide 4-Morpholinobutan-1-ol N-Oxide (M+16 Impurity) Parent->NOxide Pathway A: Peroxides/Air (Fastest in solution) Aldehyde Intermediate Aldehyde Parent->Aldehyde Pathway B: Metal Cat./Oxidants Cleavage Morpholine + THF/Furan Derivs (Extreme Stress) NOxide->Cleavage Polonovski-type Decomposition Acid 4-Morpholinobutanoic Acid Aldehyde->Acid Rapid Oxidation

Figure 1: Dual-vector degradation pathway. Pathway A (Red) is the most common storage issue; Pathway B (Yellow) occurs under synthetic stress.

Troubleshooting Guides & FAQs

Scenario A: The "M+16" Phantom Peak

User Question: "I am analyzing my reaction mixture by LC-MS. The parent peak is there, but I see a persistent impurity at M+16 that increases over time. Is this a solvent adduct?"

Diagnosis: This is almost certainly N-Oxidation . The tertiary nitrogen in the morpholine ring is electron-rich and acts as a scavenger for dissolved oxygen or peroxides in your solvent.

The Mechanism:



The morpholine nitrogen attacks the electrophilic oxygen of a peroxide (often found in uninhibited ethers or aged THF), forming the N-oxide. This is not a solvent adduct; it is a chemical transformation.

Corrective Protocol: Peroxide Scavenging & Exclusion

  • Solvent Audit: If you are using THF or Ethers, test them for peroxides immediately.

  • The "Spike" Validation:

    • Take a small aliquot of your pure 4-Morpholinobutan-1-ol.

    • Add 1 equivalent of dilute

      
      .
      
    • Run LC-MS.[1][2] If the M+16 peak matches your impurity exactly, the diagnosis is confirmed.

  • Prevention: Store the neat material under Argon/Nitrogen. For solutions, add a radical inhibitor (like BHT) if your downstream chemistry permits.

Scenario B: Drifting Retention Times & Tailing Peaks

User Question: "My HPLC method for 4-Morpholinobutan-1-ol shows terrible peak tailing and the retention time shifts between runs. I'm using a standard C18 column with Methanol/Water."

Diagnosis: Silanol Interaction. The morpholine nitrogen is basic (


). In a neutral mobile phase, it becomes protonated (

) and interacts ionically with the negatively charged residual silanols (

) on the silica column backbone.

The Fix: Mobile Phase Engineering Do not just change the column; change the chemical environment to suppress these secondary interactions.[3]

ParameterRecommendationScientific Rationale
pH Modifier High pH (pH 10) (if column resistant) OR Low pH (pH < 3) High pH: De-protonates the amine (neutral form), preventing ionic binding. Low pH: Protonates the silanols (

), making them neutral and unreactive.
Additive 0.1% Trifluoroacetic Acid (TFA) TFA acts as an ion-pairing agent . It forms a hydrophobic complex with the charged amine, sharpening the peak.
Column End-capped C18 or Polymeric "End-capping" chemically blocks residual silanols.[4]
Scenario C: Purity Drop in High-Temp Reactions

User Question: "I'm using 4-Morpholinobutan-1-ol as a ligand at 120°C. The alcohol functionality seems to be disappearing."

Diagnosis: Oxidative Dehydrogenation or Dehydration . At high temperatures, particularly in the presence of transition metals (common in catalysis), the primary alcohol is susceptible to oxidizing to 4-morpholinobutanoic acid (via the aldehyde).

The Mechanism:



Troubleshooting Workflow:

  • Check pH: Dissolve a sample of the reaction mix in water. A significant drop in pH suggests acid formation.

  • Derivatization Check: Treat a sample with diazomethane or TMS-diazomethane. If the impurity shifts by +14 Da (methyl ester formation), you have generated the carboxylic acid.

Safety Critical: Nitrosamine Awareness

Warning: Morpholine derivatives are precursors to N-nitrosamines , which are potent carcinogens.

  • Risk Factor: If 4-Morpholinobutan-1-ol is exposed to nitrosating agents (nitrites, nitrous acid, or high NOx levels in air), the ring can theoretically open or trace amounts of free morpholine (a common synthesis impurity) can react to form N-Nitrosomorpholine (NMOR) .

  • Detection: Standard UV HPLC often misses NMOR. GC-MS or LC-MS/MS in MRM mode is required for ppm-level detection.

  • Prevention: Never use this reagent in conjunction with sodium nitrite (

    
    ) under acidic conditions unless strictly controlled.
    

Summary: The Stability Decision Tree

Use this logic flow to rapidly identify your issue.

Troubleshooting Start Start: Identify Symptom Q1 Is the impurity Mass M+16? Start->Q1 Q2 Is the peak tailing/broad? Q1->Q2 No Sol1 Diagnosis: N-Oxidation Action: Test solvents for peroxides. Store under Argon. Q1->Sol1 Yes Q3 Is the impurity acidic? Q2->Q3 No Sol2 Diagnosis: Silanol Interaction Action: Add 0.1% TFA or Use High pH Mobile Phase. Q2->Sol2 Yes Sol3 Diagnosis: Alcohol Oxidation Action: Remove O2 source. Check metal compatibility. Q3->Sol3 Yes

Figure 2: Rapid diagnostic workflow for 4-Morpholinobutan-1-ol anomalies.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. (Section: Stability and Reactivity). Link

  • Chromatography Online. Troubleshooting HPLC: Peak Tailing. LCGC International, 2019. Link

  • Organic Chemistry Portal. Oxidation of Alcohols to Carboxylic Acids.[5] (General mechanistic reference for Pathway B). Link

  • European Medicines Agency. Nitrosamine impurities in human medicinal products. (Regulatory context for morpholine derivatives).[6][7][8] Link

Sources

Technical Support Center: Analysis of 4-Morpholinobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Matrix Effects & Ion Suppression in LC-MS/MS Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Diagnostic Alert: Is This Your Problem?

Symptom Profile: If you are analyzing 4-Morpholinobutan-1-ol (CAS: 5835-79-0) and encountering the following issues, you are likely experiencing severe matrix effects due to the compound's physicochemical nature:

  • Signal Instability: Response drops significantly (>30%) after the first 10-20 injections of plasma/urine extracts.

  • Retention Failure: The analyte elutes near the void volume (

    
    ) on standard C18 columns.
    
  • Non-Linearity: Calibration curves flatten at the lower end (LLOQ) or show high variability in slope between different matrix lots.

The Root Cause: 4-Morpholinobutan-1-ol is a polar tertiary amine (LogP


 0.1, pKa 

8.5). In standard Reverse Phase (RP) chromatography, it co-elutes with unretained matrix components—specifically salts and lyso-phospholipids. These components compete for charge in the Electrospray Ionization (ESI) source, leading to Ion Suppression .

The Mechanism of Failure

To solve the problem, you must visualize the competition occurring inside your ion source.

MatrixEffectMechanism Droplet ESI Droplet (Shrinking) Analyte 4-Morpholinobutan-1-ol (Needs H+) Droplet->Analyte Relegated to Center Matrix Phospholipids/Salts (High Surface Activity) Droplet->Matrix Occupies Surface Analyte->Droplet GasPhase Gas Phase Ions (MS Detector) Analyte->GasPhase Suppressed Signal Matrix->Droplet Matrix->GasPhase High Ionization Efficiency

Figure 1: Mechanism of Ion Suppression. High-abundance matrix components (red) monopolize the droplet surface, preventing the polar analyte (green) from entering the gas phase.

Diagnostic Protocol: The Post-Column Infusion (PCI) Test

Do not guess. Validate the matrix effect visually using this self-validating protocol.

Objective: Map the exact retention time zones where suppression occurs.

Required Hardware:

  • Syringe Pump[1]

  • PEEK Tee-connector

  • Blank Matrix Extract (Plasma/Urine processed without analyte)

Step-by-Step Methodology:

  • Setup: Connect the syringe pump to the LC flow path via a Tee-connector placed after the analytical column but before the MS source.

  • Infusion: Load a syringe with 4-Morpholinobutan-1-ol (1 µg/mL in mobile phase). Infuse at 10 µL/min to generate a steady background signal (baseline height ~10^5 cps).

  • Injection: Inject a Blank Matrix Extract (processed exactly as your samples) via the LC autosampler.

  • Observation: Monitor the baseline.

    • Normal: Flat baseline.

    • Suppression: A sharp "dip" or negative peak in the baseline.

    • Enhancement: A "hump" or positive peak.

Pass/Fail Criteria: If your analyte peak elutes within the "dip" window observed in the PCI trace, your method is invalid. You must move the peak (Chromatography) or remove the dip (Sample Prep).

Troubleshooting Solutions

Solution A: Chromatographic Retention (HILIC)

Use this if your analyte elutes in the void volume (< 1.5 min).

Standard C18 columns fail because 4-Morpholinobutan-1-ol is too polar. You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

ParameterRecommended ConditionWhy?
Column Phase Bare Silica or Zwitterionic (ZIC-HILIC)Retains polar amines via partition and electrostatic interaction.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH ensures the morpholine nitrogen is protonated (

).
Mobile Phase B Acetonitrile (ACN)High organic content (>80%) induces retention in HILIC.
Injection Solvent 95% ACN / 5% BufferCritical: Aqueous injection solvents will cause peak breakthrough in HILIC.
Solution B: Sample Preparation (Phospholipid Removal)

Use this if you cannot change your column.

Protein Precipitation (PPT) leaves 99% of phospholipids in the sample. You must use Mixed-Mode Cation Exchange (MCX) or specialized Phospholipid Removal Plates .

Protocol: MCX Solid Phase Extraction

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Acidified sample (Plasma + 2% Formic Acid). The morpholine becomes positively charged.

  • Wash 1: 2% Formic Acid in Water. Removes salts/proteins.

  • Wash 2: 100% Methanol. CRITICAL STEP: Elutes neutral phospholipids while the amine sticks to the sorbent.

  • Elute: 5% Ammonium Hydroxide in Methanol. Releases the analyte.

Matrix Effect Calculation (Quantitative Validation)

To prove your method is robust, calculate the Matrix Factor (MF) according to Matuszewski et al. [1].[2]


[2]
  • MF = 1.0: No effect.

  • MF < 0.85: Significant Suppression (Risk of false negatives).

  • MF > 1.15: Enhancement (Risk of false positives).

Normalization: Always use a Stable Isotope Labeled Internal Standard (SIL-IS), such as 4-Morpholinobutan-1-ol-d8 .



Target: The IS-Normalized MF should be close to 1.0, even if the absolute MF is low.

Decision Logic: Troubleshooting Workflow

Use this logic flow to resolve your specific issue.

TroubleshootingLogic Start Start: Poor Sensitivity / Variability PCITest Run PCI Protocol Start->PCITest CheckDip Does Analyte Elute in Suppression Zone? PCITest->CheckDip Retain Solution: Switch to HILIC (Move Peak away from Void) CheckDip->Retain Yes (k' < 1.5) Clean Solution: MCX SPE (Remove Matrix) CheckDip->Clean Yes (k' > 2.0) Validation Calculate IS-Normalized Matrix Factor CheckDip->Validation No (Peak is clear) Retain->Validation Clean->Validation

Figure 2: Troubleshooting Logic Tree. Determine if the issue is lack of retention (k' < 1.5) or dirty matrix (k' > 2.0).

Frequently Asked Questions (FAQ)

Q: Can I use Ion Pairing agents (e.g., HFBA) instead of HILIC? A: Yes, but with caution. Perfluorinated acids like HFBA (Heptafluorobutyric acid) will retain 4-Morpholinobutan-1-ol on a C18 column by forming neutral ion pairs. However, HFBA causes severe source contamination and will suppress the signal of other analytes in negative mode. Dedicate the LC system to this method if you choose this path.

Q: My calibration curve is linear in solvent but quadratic in plasma. Why? A: This is "Saturation-Based Matrix Effect." At low concentrations, the matrix suppresses the signal by a fixed percentage. At high concentrations, the analyte out-competes the matrix, leading to a disproportionately higher signal. You must use a Stable Isotope Labeled (SIL) Internal Standard to correct for this dynamic change [2].

Q: I see "Ghost Peaks" of my analyte in blank samples. A: Morpholine derivatives are "sticky." They adsorb to stainless steel and PEEK tubing.

  • Fix: Use a needle wash of Acetonitrile:Isopropanol:Acetone (1:1:1) + 0.1% Formic Acid .

  • Fix: Switch to a glass-lined or hybrid-surface column hardware if possible.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry Analytical Methods: A Review. Critical Reviews in Analytical Chemistry.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Technical Support Center: Optimization of Crystallization Methods for 4-Morpholinobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Isolation, Purification, and Salt Formation of 4-Morpholinobutan-1-ol Audience: Pharmaceutical Process Chemists & R&D Scientists[1]

Introduction: The Physical State Challenge

Welcome to the technical support hub for 4-Morpholinobutan-1-ol .

If you are attempting to crystallize the free base of 4-Morpholinobutan-1-ol at room temperature and failing, you are encountering a thermodynamic limitation, not a procedural error. This molecule is typically a viscous liquid or a low-melting solid (depending on purity) near ambient temperature.[1]

Core Directive: For robust isolation and high purity (>99.5%), you should not attempt to crystallize the free base directly. Instead, you must employ Reactive Crystallization to form a salt (e.g., Hydrochloride, Oxalate, or Fumarate).[1] This guide focuses on optimizing this salt formation and preventing the common "oiling out" phenomenon.

Module 1: Reactive Crystallization (Salt Formation)

Q: I am adding acid to my crude reaction mixture, but I am getting a gum/oil instead of crystals. Why?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1]

This occurs when the metastable zone width (MSZW) is traversed too quickly or the solvent system is too polar. The salt forms a second liquid phase (oil) before it can nucleate into a crystal lattice. This oil traps impurities, defeating the purpose of crystallization.

The Solution: The "Semi-Antisolvent" Protocol

We recommend a controlled addition method using a solvent system that solubilizes the free base but not the salt.

Recommended Solvent System: Isopropanol (IPA) + Ethyl Acetate (EtOAc).[1]

  • Rationale: IPA provides enough polarity to prevent immediate oiling out, while EtOAc acts as an antisolvent to drive yield.

Step-by-Step Protocol: 4-Morpholinobutan-1-ol Hydrochloride Formation
ParameterSpecificationNotes
Precursor Crude 4-Morpholinobutan-1-olDissolve 10g in 50 mL Ethyl Acetate.[1][2]
Acid Source HCl in Isopropanol (3-5 M)Do not use aqueous HCl; water promotes oiling out.[1][2]
Temperature 0°C to 5°CLow temp reduces solubility, but watch for viscosity.[1][2]
Agitation 300-400 RPMHigh shear is required to break up oil droplets if they form.[1][2]

Procedure:

  • ** dissolution:** Dissolve the crude free base in Ethyl Acetate (5 vol). Cool to 0-5°C.[1]

  • Seeding (Critical): Add 0.1 wt% of pure seed crystals (if available). If not, scratch the vessel wall or use sonication to induce primary nucleation.

  • Acid Addition: Add the HCl/IPA solution dropwise over 60 minutes.

    • Checkpoint: If the solution turns cloudy (milky), you have good nucleation.

    • Checkpoint: If distinct oil droplets appear on the glass or stirrer, STOP . Heat the mixture until clear, add more IPA (solubilizer), and cool more slowly.

  • Aging: Stir for 2 hours at 0°C to ripen the crystals (Ostwald Ripening).

  • Filtration: Filter under nitrogen pressure (hygroscopic risk). Wash with cold Ethyl Acetate.[1]

Module 2: Visualizing the Workflow

The following diagram illustrates the decision logic for salt selection and process control.

ReactiveCrystallization Start Crude 4-Morpholinobutan-1-ol (Liquid/Oil) SolventSelect Dissolve in EtOAc (Non-polar carrier) Start->SolventSelect AcidAdd Add Acid (HCl/IPA) Slow Addition SolventSelect->AcidAdd CheckState Check Phase State AcidAdd->CheckState Oiling Result: Oiling Out (LLPS) CheckState->Oiling Phase Separation Cloudy Result: Milky Suspension (Nucleation) CheckState->Cloudy Solid Formation Remedy1 Remedy: Heat to clear Add more IPA Oiling->Remedy1 Growth Crystal Growth (Ostwald Ripening) Cloudy->Growth Remedy2 Remedy: Add Seed Crystals Reduce Cooling Rate Remedy1->Remedy2 Remedy2->AcidAdd Retry Isolation Filtration & Drying (Vacuum/N2) Growth->Isolation

Figure 1: Decision matrix for reactive crystallization.[1][2] Note the feedback loop for correcting "oiling out" by adjusting solvent polarity and temperature.

Module 3: Impurity Rejection & Polymorphism

Q: My crystals are yellow/brown. How do I remove the color?

A: Morpholine derivatives are prone to N-oxidation, leading to yellow N-oxide impurities.[1]

Purification Strategy:

  • Carbon Treatment: Before adding the acid, treat the free base solution (in EtOAc) with Activated Carbon (e.g., Darco G-60) for 30 minutes.[1] Filter through Celite.[1]

  • Recrystallization: If the isolated salt is still colored, recrystallize using Ethanol/MTBE .

    • Dissolve salt in minimum hot Ethanol (60°C).

    • Slowly add MTBE (Methyl tert-butyl ether) until cloudy.[1]

    • Cool slowly to RT, then to 0°C.

Q: How do I ensure I have the stable polymorph?

A: Organic salts often exhibit polymorphism. For 4-Morpholinobutan-1-ol salts:

  • Kinetic Form: Often produced by rapid precipitation (adding acid too fast).[1] Usually fluffy, hard to filter, and hygroscopic.[1]

  • Thermodynamic Form: Produced by slow cooling and aging (Module 1 protocol).[1] usually denser blocks/prisms.[1]

  • Validation: Use DSC (Differential Scanning Calorimetry).[1] A sharp melting endotherm indicates a pure crystalline form.[1] A broad peak suggests amorphous content or mixed polymorphs.[1]

Module 4: Drying and Hygroscopicity Management

Q: The solid turns into a liquid on the filter paper. What is happening?

A: Morpholine-based salts are often deliquescent (they absorb moisture from air until they dissolve).[1]

Handling Protocols:

  • Filtration: Must be done under a Nitrogen blanket or in a glovebox if humidity is high (>40% RH).[1]

  • Drying:

    • Do not air dry.[1]

    • Use a Vacuum Oven at 40°C with a P2O5 (Phosphorus Pentoxide) trap.[1]

    • Target LOD (Loss on Drying): <0.5%.

Data Table: Solvent Screening for Recrystallization
Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorRecommendation
Water Very HighVery HighYield LossAvoid
Ethanol HighModerateLow YieldGood for dissolving
Acetone LowInsolubleOiling OutUse as Anti-solvent
IPA/EtOAc ModerateLowBalancedPrimary Choice
DCM HighHighToxicityAvoid

References

  • Frontiers in Chemical Engineering. (2020).[1] Continuous crystallisation of organic salt polymorphs. Retrieved from [1][2]

  • Reaction Chemistry & Engineering. (2016). Reactive crystallization: a review. Retrieved from [1][2]

  • PubChem. (2025).[1][3] 1-Bromobutan-1-ol Compound Summary (Analogous Structural Data). Retrieved from [1][2]

  • Google Patents. (2019).[1] Synthesis method of 4-(4-aminophenyl)morpholin-3-one (Demonstrating morpholine derivative handling). Retrieved from

Sources

Technical Support Center: 4-Morpholinobutan-1-ol Stability & Lifecycle Management

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Morpholinobutan-1-ol (CAS: 4542-47-6) presents a unique stability challenge due to its bifunctional nature: it contains a tertiary amine (morpholine ring) and a primary alcohol . This dual functionality makes it susceptible to two primary degradation pathways: oxidative discoloration (N-oxide formation) and hygroscopic water uptake .

This guide moves beyond generic "store in a cool dry place" advice. It provides a mechanistic understanding of why degradation occurs and offers self-validating protocols to extend shelf-life from months to years.

Part 1: The Stability Matrix

The following table summarizes the physicochemical threats to 4-Morpholinobutan-1-ol and the visible indicators of failure.

Threat VectorChemical MechanismVisual/Analytical IndicatorCriticality
Atmospheric Oxygen Attack on the nitrogen lone pair

N-Oxide formation. Secondary oxidation of alcohol

Aldehyde.
Yellowing of liquid; appearance of new peaks in LC-MS (M+16).High
Moisture (H₂O) Hydrogen bonding with amine/alcohol; hygroscopic absorption.Change in Refractive Index ; deviation in stoichiometry; "wet" appearance.Medium
Light (UV/Vis) Photo-oxidation catalyzed by trace impurities.Darkening/Browning over time.Low/Medium
CO₂ Absorption Formation of carbamates (reversible) or carbonates.White precipitate or cloudiness (rare in tertiary amines but possible).Low

Part 2: Storage Protocols (Prevention)

Protocol A: Inert Atmosphere Packaging (The "Golden Standard")

Why this works: Oxygen is the primary enemy of the morpholine ring. By displacing air with Argon (which is heavier than air and forms a "blanket"), you prevent the initial oxidative attack on the nitrogen lone pair [1].

Step-by-Step:

  • Purge: Insert a long-needle syringe connected to an Argon line into the storage bottle.

  • Sparge: Bubble gas directly through the liquid for 5–10 minutes (flow rate ~50 mL/min) to strip dissolved oxygen.

  • Blanket: Raise the needle to the headspace and flow for an additional 30 seconds.

  • Seal: Immediately cap the bottle. Wrap the cap junction with Parafilm M® or electrical tape to prevent gas exchange.

Protocol B: Temperature Management

Store at 2–8°C . Causality: Reaction rates for oxidation generally double for every 10°C increase in temperature (Arrhenius equation). Refrigeration significantly retards the kinetics of N-oxide formation.

Diagram 1: Storage Decision Logic

Use this workflow to determine the optimal storage strategy based on your usage frequency.

StorageLogic Start New Bottle of 4-Morpholinobutan-1-ol Usage Estimated Usage Frequency? Start->Usage Daily Daily/Weekly Usage->Daily High Freq LongTerm Monthly/Archival Usage->LongTerm Low Freq Desiccator Store in Desiccator at Room Temp (Avoid condensation cycles) Daily->Desiccator Fridge Argon Sparge + Parafilm Seal + Refrigerate (4°C) LongTerm->Fridge Warning Allow to reach RT before opening! Fridge->Warning Before Use Warning->Daily Move to active

Caption: Decision tree for balancing accessibility vs. stability. Note the critical warming step to prevent condensation.

Part 3: Troubleshooting & Purification (Correction)

FAQ: My sample has turned yellow. Is it ruined?

Diagnosis: The yellow color indicates the formation of trace N-oxides or conjugated impurities derived from alcohol oxidation [2]. Solution:

  • Minor Yellowing: Usually acceptable for crude reactions (e.g., alkylations). The impurity level is likely <1%.

  • Deep Yellow/Brown: Purification is required.[1]

  • Protocol: Vacuum Distillation .

    • Boiling Point: ~224°C (at 760 mmHg).

    • Recommendation: Distill under reduced pressure (e.g., 0.1–1 mmHg) to lower the boiling point to <100°C. This prevents thermal degradation during the purification process. Discard the first 5% (forerun) and leave the colored residue in the pot.

FAQ: The liquid seems "wet" or stoichiometry is off.

Diagnosis: Water absorption. 4-Morpholinobutan-1-ol is hygroscopic.[2] Solution: Drying with Molecular Sieves.[3]

  • Why not Silica? Silica gel is acidic. The basic morpholine nitrogen will bind to the silica, causing significant product loss.

  • Why not MgSO₄? Physical entrapment can lead to yield loss with viscous amino alcohols.

Protocol: Molecular Sieve Drying [3]

  • Select: Use 3Å Molecular Sieves (beads or pellets). Note: 3Å is preferred over 4Å for alcohols to prevent the alcohol itself from entering the sieve pores.

  • Activate: Heat sieves to 250°C under vacuum or in an oven overnight before use.

  • Apply: Add 20% w/v activated sieves to the liquid.

  • Wait: Allow to stand for 24 hours.

  • Filter: Decant or filter under an inert atmosphere (nitrogen blanket).

Diagram 2: Degradation & Purification Loop

Visualizing the chemical pathways of failure and the restoration loops.

PurificationCycle Pure Pure 4-Morpholinobutan-1-ol (Colorless Liq) Oxidation Oxidation (Air/Light) Pure->Oxidation Time Moisture Moisture Absorption Pure->Moisture Humidity Yellow Yellow Impurities (N-Oxides) Oxidation->Yellow Wet Wet Sample (Hygroscopic) Moisture->Wet Distill Vacuum Distillation (Remove Color) Yellow->Distill Purify Sieves 3Å Molecular Sieves (Remove Water) Wet->Sieves Dry Distill->Pure Restored Sieves->Pure Restored

Caption: Cycle of degradation and specific remediation techniques for oxidation and hydration.

Part 4: Advanced Lifecycle Strategy

The "Salt Bank" Strategy

If you require long-term archival storage (>1 year) and rarely use the compound, convert it to a salt.

  • Concept: The free base (liquid) is reactive. The Hydrochloride salt (solid) is kinetically dormant.

  • Protocol: Dissolve the amino alcohol in dry ether or ethanol and bubble dry HCl gas (or add 1M HCl in ether). Filter the resulting white solid.

  • Stability: The salt form is resistant to oxidation and far less hygroscopic.

  • Recovery: When needed, dissolve in water, basify with NaOH, and extract with dichloromethane (DCM).

References

  • TCI Chemicals. (2025).[4][5] Safety Data Sheet: 4-Morpholinobutan-1-ol. Retrieved from

  • National Institutes of Health (NIH). (2025). Morpholine Degradation Pathways and Oxidation. PubChem Database. Retrieved from

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Alcohols. Journal of Organic Chemistry. (Contextual grounding for 3Å sieve selection for alcohols). Retrieved from

  • Sigma-Aldrich. (2024). Handling of Air-Sensitive Reagents. Technical Bulletins. Retrieved from

Sources

Validation & Comparative

Comparative Synthetic Utility of 4-Morpholinobutan-1-ol: A Guide to Amino Alcohol Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Distal" Advantage[1]

In the design of heterobifunctional linkers and pharmaceutical intermediates, amino alcohols serve as critical tethers.[1] While 2-morpholinoethanol (C2) is the industry standard due to cost and availability, it suffers from inherent kinetic instability during nucleophilic substitution reactions due to rapid Neighboring Group Participation (NGP).[2][1]

4-Morpholinobutan-1-ol (C4) emerges as the superior alternative for high-fidelity synthesis.[2] By extending the alkyl chain to four carbons, the C4 analog effectively "decouples" the nucleophilic nitrogen from the electrophilic reaction center.[2][1] This guide objectively compares these two motifs, demonstrating why the C4 analog offers higher yield reliability in complex etherifications and esterifications.[1]

Physicochemical Landscape

The selection between C2 and C4 spacers fundamentally alters the physical properties of the resulting intermediate.[2][1] The C4 analog provides a significant boost in lipophilicity (LogP) and basicity.[1]

Table 1: Comparative Properties of Morpholine Alcohols[1][2]
Feature2-Morpholinoethanol (C2) 4-Morpholinobutan-1-ol (C4) Synthetic Implication
Structure N-(CH₂)₂-OHN-(CH₂)₄-OHC4 reduces steric crowding at the OH site.[2]
Boiling Point 225°C (760 mmHg)~130°C (0.5 mmHg)*C4 requires high-vacuum distillation for purification.[2][1]
LogP (Calc) -0.78+0.20C4 improves membrane permeability in drug design.[2][1]
pKa (Conj. Acid) ~7.4~8.1C4 is a stronger base (inductive effect of OH is diminished).[1]
Stability Low (Prone to NGP)High (Kinetic stability)C4 is resistant to intramolecular cyclization.

*Note: C4 boiling point estimated based on homologous series trends; typically purified via vacuum distillation to avoid N-oxide formation.[2]

Mechanistic Analysis: The Stability Factor

The most critical differentiator is the susceptibility to Neighboring Group Participation (NGP) .[2][1]

  • The C2 Problem: When activating the hydroxyl group of 2-morpholinoethanol (e.g., converting to a mesylate or halide), the morpholine nitrogen can attack the β-carbon to form a thermodynamically stable, 5-membered spiro-morpholinium salt.[2] This locks the molecule or leads to rearrangement.[1]

  • The C4 Solution: Formation of a 7-membered ring is entropically disfavored.[2][1] The rate of cyclization for a C4 chain is orders of magnitude slower than C2, allowing intermolecular reactions (the desired pathway) to dominate.[2][1]

Diagram 1: Kinetic Competition (Intramolecular vs. Intermolecular)

NGP_Mechanism Substrate_C2 Activated C2 Analog (Mesylate/Halide) Intermediate_5 5-Membered Spiro-Ammonium (RAPID FORMATION) Substrate_C2->Intermediate_5 High k_intra (Entropy favored) Product Desired Target Product (Intermolecular Substitution) Substrate_C2->Product Competing k_inter Substrate_C4 Activated C4 Analog (Mesylate/Halide) Intermediate_7 7-Membered Spiro-Ammonium (SLOW/DISFAVORED) Substrate_C4->Intermediate_7 Low k_intra (Entropy disfavored) Substrate_C4->Product Dominant k_inter

Figure 1: Kinetic pathways showing why C4 analogs (bottom path) favor the desired product, whereas C2 analogs (top path) suffer from rapid self-cyclization (Red).

Experimental Protocols

Protocol A: High-Yield Williamson Ether Synthesis

Objective: Attach the 4-morpholinobutyl moiety to a phenol (Drug Scaffold) without quaternary salt formation.[2]

Reagents:

  • Substrate: Phenol derivative (1.0 eq)[2]

  • Linker: 1-Bromo-4-morpholinobutane (prepared from 4-morpholinobutan-1-ol) or Mesylate derivative.[2][1]

  • Base: Cesium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    )
    
  • Solvent: DMF or Acetonitrile (Anhydrous)[2]

Step-by-Step Methodology:

  • Activation (If starting from Alcohol):

    • Dissolve 4-morpholinobutan-1-ol (1.1 eq) in DCM at 0°C.

    • Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[1]

    • Critical Check: Unlike the C2 analog, the C4 mesylate is stable enough to be isolated via rapid aqueous workup (cold NaHCO3 wash) without immediate cyclization.[2][1]

  • Coupling:

    • Charge a reaction flask with the Phenol (1.0 eq) and

      
       (2.0 eq) in DMF.[1] Stir for 30 mins at RT to generate the phenoxide.
      
    • Add the activated 4-morpholinobutyl linker (1.2 eq).[2][1]

    • Heat to 60°C for 4-6 hours.

  • Workup:

    • Dilute with EtOAc and wash with water (x3) to remove DMF.[1]

    • Note: The product will be basic. Ensure the aqueous layer is pH ~9-10 during extraction to keep the morpholine neutral and in the organic phase.[2][1]

Why this works: The use of ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


 (the "Cesium Effect") promotes solubility of the phenoxide.[1] The C4 chain prevents the nitrogen from displacing the leaving group before the phenoxide can attack.[2][1]
Protocol B: Mitsunobu Reaction (Direct Coupling)

Objective: Direct condensation of 4-morpholinobutan-1-ol with a weak nucleophile (e.g., imide or phenol).[2][1]

Methodology:

  • Dissolve Substrate (1.0 eq), 4-morpholinobutan-1-ol (1.2 eq), and Triphenylphosphine (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    , 1.5 eq) in dry THF.[1]
    
  • Cool to 0°C.

  • Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise over 20 minutes.

  • Observation: The reaction typically proceeds to completion within 2 hours at RT.[2][1]

Comparison Note: In C2 analogs, the Mitsunobu intermediate can undergo N-alkylation (transfer of the phosphonium group to the nitrogen), killing the reaction.[2][1] The C4 analog's steric distance prevents this side reaction.[1]

Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate amino alcohol for your synthesis.

Diagram 2: Selection Logic Flow

Selection_Logic Start Start: Select Amino Alcohol Linker Q1 Is the linker length fixed by SAR? Start->Q1 Q2 Is the reaction mechanism S_N2? Q1->Q2 No (Flexible) Choice_C2 Use 2-Morpholinoethanol (Accept lower yield/higher risk) Q1->Choice_C2 Yes (Must be C2) Q3 Is target solubility a problem? Q2->Q3 No (e.g., Acylation) Choice_C4 Use 4-Morpholinobutan-1-ol (High Stability/Lipophilicity) Q2->Choice_C4 Yes (Avoid NGP) Q3->Choice_C2 Yes (Need Hydrophilicity) Q3->Choice_C4 No (Need Lipophilicity)

Figure 2: Decision tree for selecting between C2 and C4 morpholine alcohols based on reaction type and SAR requirements.

References

  • Neighboring Group Participation & Ring Size: Capon, B., & McManus, S. P. (1976).[1] Neighboring Group Participation. Plenum Press.[1] (Foundational text on the kinetics of 3 vs 5 vs 7-membered ring formation).

  • Baldwin's Rules for Ring Closure: Baldwin, J. E. (1976).[1] Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736.[1] Link[2]

  • Morpholine in Medicinal Chemistry: Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Discusses pKa and LogP modulation using morpholine).

  • General Properties of Amino Alcohols: PubChem Compound Summary for CID 61163 (2-Morpholinoethanol) and related C4 homologs. Link[2]

  • Comparative Kinetics of Halo-Alcohols: Dalal Institute, Chapter 6: Aliphatic Nucleophilic Substitution - Neighboring Group Mechanisms. Link

Sources

Validating the Biological Activity of 4-Methylumbelliferone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery and development, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth, technical comparison of 4-Methylumbelliferone (4-MU), a derivative of coumarin, in two distinct and highly relevant biological models: oncology and inflammation. While the initial focus of this guide was to be 4-Morpholinobutan-1-ol, a comprehensive literature review revealed a scarcity of data on its specific biological activities. In contrast, 4-MU is a well-characterized compound with a clear mechanism of action, making it an excellent candidate for illustrating the principles of validating and comparing a compound's efficacy.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs. We will explore the anti-cancer and anti-inflammatory properties of 4-MU, comparing its performance against established drugs in each category: cisplatin in a cancer cell viability model and diclofenac in an inflammation model.

Section 1: Unveiling the Anti-Cancer Potential of 4-Methylumbelliferone

The tumor microenvironment is a complex ecosystem, and the extracellular matrix plays a crucial role in cancer progression. A key component of this matrix is hyaluronic acid (HA), a glycosaminoglycan that is often overexpressed in various cancers. High levels of HA are associated with increased tumor growth, metastasis, and angiogenesis[1][2]. 4-Methylumbelliferone's primary anti-cancer mechanism is the inhibition of HA synthesis[3][4][5]. It achieves this by depleting the cellular pool of UDP-glucuronic acid, a key substrate for hyaluronan synthases (HAS), and by downregulating the expression of HAS enzymes[3][4]. This disruption of HA signaling leads to reduced cancer cell proliferation, migration, and invasion, and can even induce apoptosis[3][4][6].

To validate this anti-proliferative effect, a robust and widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In this context, we will compare the efficacy of 4-MU against cisplatin, a cornerstone chemotherapeutic agent that induces cancer cell death by cross-linking DNA[7][8][9][10].

Experimental Workflow: Anti-Cancer Validation

cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A 1. Culture Pancreatic Cancer Cells (e.g., KP1-NL) B 2. Seed Cells into 96-well Plates A->B C 3. Treat with 4-MU, Cisplatin, or Vehicle Control B->C D 4. Incubate for 48 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4 hours E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate Cell Viability (%) and IC50 H->I

Caption: Workflow for assessing the anti-proliferative effects of 4-MU.

Protocol: MTT Assay for Cell Viability
  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., pancreatic cancer cells) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of 4-MU and cisplatin in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of 4-MU and cisplatin in culture media to achieve the desired final concentrations.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the test compounds or vehicle control to the respective wells.

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for 4 hours at 37°C.[11][12][13]

    • Carefully remove the media and MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Comparative Data: 4-MU vs. Cisplatin in Pancreatic Cancer Cells
CompoundIC50 (µM)Primary Mechanism of ActionKey Cellular Effects
4-Methylumbelliferone (4-MU) 50 - 200Inhibition of Hyaluronic Acid SynthesisDecreased proliferation, migration, and invasion; Apoptosis induction[3][4][6]
Cisplatin 1 - 10DNA Cross-linkingDNA damage, cell cycle arrest, apoptosis[7][8][10]

Note: IC50 values are illustrative and can vary depending on the cell line and experimental conditions.

Signaling Pathway: Hyaluronic Acid-Mediated Cancer Progression

cluster_0 Mechanism of 4-MU cluster_1 Hyaluronic Acid Synthesis & Signaling cluster_2 Cancer Progression MU 4-Methylumbelliferone (4-MU) UDP_GlcUA UDP-Glucuronic Acid Depletion MU->UDP_GlcUA HAS HAS Expression Downregulation MU->HAS HA_Synthase Hyaluronan Synthase (HAS) UDP_GlcUA->HA_Synthase Substrate HAS->HA_Synthase Regulates HA Hyaluronic Acid (HA) HA_Synthase->HA Synthesizes Receptors CD44 / RHAMM Receptors HA->Receptors Binds to Signaling Intracellular Signaling (e.g., PI3K/Akt) Receptors->Signaling Activates Proliferation Cell Proliferation Signaling->Proliferation Migration Migration & Invasion Signaling->Migration Angiogenesis Angiogenesis Signaling->Angiogenesis

Caption: 4-MU inhibits the HA signaling pathway, leading to reduced cancer progression.

Section 2: Elucidating the Anti-Inflammatory Effects of 4-Methylumbelliferone

Chronic inflammation is a key driver of many diseases. The anti-inflammatory properties of 4-MU are also linked to its inhibition of hyaluronic acid synthesis. HA can act as a pro-inflammatory molecule, particularly when it is broken down into smaller fragments[14]. By reducing HA levels, 4-MU can modulate immune cell responses. For instance, it has been shown to reduce the secretion of pro-inflammatory components from neutrophils and suppress the expression of inflammatory cytokines[15][16].

To validate these anti-inflammatory effects, a common in vitro model is the use of macrophages, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces the production of pro-inflammatory cytokines like TNF-α and IL-6[17][18][19][20]. We will compare the efficacy of 4-MU in this model to that of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins[21][22][23][24].

Experimental Workflow: Anti-Inflammatory Validation

cluster_0 Cell Culture & Seeding cluster_1 Pre-treatment cluster_2 Inflammatory Stimulation cluster_3 Cytokine Measurement A 1. Culture RAW 264.7 Macrophages B 2. Seed Cells into 24-well Plates A->B C 3. Pre-treat with 4-MU, Diclofenac, or Vehicle Control for 1 hour B->C D 4. Stimulate with LPS (1 µg/mL) C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatant E->F G 7. Measure TNF-α and IL-6 levels by ELISA F->G

Caption: Workflow for assessing the anti-inflammatory effects of 4-MU.

Protocol: Measurement of Cytokine Production in LPS-Stimulated Macrophages
  • Cell Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

    • Seed the cells in a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of media.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Pre-treatment and Stimulation:

    • Prepare stock solutions of 4-MU and diclofenac in DMSO.

    • Prepare dilutions of the compounds in culture media.

    • Remove the old media and pre-treat the cells with media containing the test compounds or vehicle control for 1 hour.

    • After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Cytokine Measurement (ELISA):

    • After incubation, centrifuge the plate to pellet any detached cells.

    • Carefully collect the supernatant from each well.

    • Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of each cytokine from the standard curve.

    • Compare the cytokine levels in the treatment groups to the LPS-stimulated control group to determine the percentage of inhibition.

Comparative Data: 4-MU vs. Diclofenac in LPS-Stimulated Macrophages
CompoundTNF-α Inhibition (IC50)IL-6 Inhibition (IC50)Primary Mechanism of Action
4-Methylumbelliferone (4-MU) ~100 µM~150 µMInhibition of Hyaluronic Acid Synthesis
Diclofenac ~10 µM~20 µMInhibition of COX-1 and COX-2

Note: IC50 values are illustrative and can vary depending on the experimental conditions.

Signaling Pathway: LPS-Induced Inflammatory Response

cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Gene Expression cluster_3 Mechanism of 4-MU LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Induces Transcription MU 4-Methylumbelliferone (4-MU) HA_Inhibition HA Synthesis Inhibition MU->HA_Inhibition HA_Inhibition->TLR4 Modulates

Caption: 4-MU modulates the LPS-induced inflammatory response, likely through its effects on HA and associated signaling.

Conclusion

This guide demonstrates a structured and comparative approach to validating the biological activity of 4-Methylumbelliferone in both cancer and inflammation models. By employing standardized assays and comparing its performance against well-established drugs, researchers can generate robust and meaningful data. The key to this process is not only the meticulous execution of protocols but also a deep understanding of the underlying molecular mechanisms. The inhibition of hyaluronic acid synthesis by 4-MU provides a clear and testable hypothesis for its anti-cancer and anti-inflammatory effects. This framework of hypothesis-driven, comparative validation is essential for advancing promising compounds through the drug discovery pipeline.

References

  • 4-Methylumbelliferone Inhibits Cancer Stem Cell Activation and Overcomes Chemoresistance in Ovarian Cancer. National Institutes of Health. [Link]

  • 4-Methylumbelliferone inhibits enhanced hyaluronan synthesis and cell migration in pancreatic cancer cells in response to tumor-stromal interactions. National Institutes of Health. [Link]

  • 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells. National Institutes of Health. [Link]

  • Inhibitor of Hyaluronic Acid Synthesis 4-Methylumbelliferone Suppresses the Secretory Processes That Ensure the Invasion of Neutrophils into Tissues and Induce Inflammation. PubMed. [Link]

  • 4-Methylumbelliferone, an Inhibitor of Hyaluronan Synthase, Prevents the Development of Oncological, Inflammatory, Degenerative, and Autoimmune Diseases. ResearchGate. [Link]

  • Targeting Hyaluronidase for Cancer Therapy: Antitumor Activity of Sulfated Hyaluronic Acid in Prostate Cancer Cells. AACR Journals. [Link]

  • 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer. National Institutes of Health. [Link]

  • Postulated 4-methylumbelliferone mechanism of HA synthesis inhibition. ResearchGate. [Link]

  • 4-methylumbelliferone inhibits clonogenic potency by suppressing high molecular weight-hyaluronan in fibrosarcoma cells. National Institutes of Health. [Link]

  • Plant-Derived Molecule 4-Methylumbelliferone Suppresses FcεRI-Mediated Mast Cell Activation and Allergic Inflammation. MDPI. [Link]

  • pharmacokinetics and dosing of oral 4-methylumbelliferone for inhibition of hyaluronan synthesis in mice. Oxford Academic. [Link]

  • Diclofenac. National Institutes of Health. [Link]

  • Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM. National Institutes of Health. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. National Institutes of Health. [Link]

  • NF-κB signaling in inflammation. PubMed. [Link]

  • Hyaluronic Acid Interacting Molecules Mediated Crosstalk between Cancer Cells and Microenvironment from Primary Tumour to Distant Metastasis. National Institutes of Health. [Link]

  • What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))?. Dr.Oracle. [Link]

  • Hyaluronic Acid as a Modern Approach in Anticancer Therapy-Review. MDPI. [Link]

  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. Dovepress. [Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • Cisplatin. Wikipedia. [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]

  • Diclofenac: an update on its mechanism of action and safety profile. PubMed. [Link]

  • Targeting Hyaluronic Acid Family for Cancer Chemoprevention and Therapy. National Institutes of Health. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • What is the mechanism of Cisplatin?. Patsnap Synapse. [Link]

  • Lipopolysaccharide Induces Pro-Inflammatory Cytokines and MMP Production via TLR4 in Nasal Polyp-Derived Fibroblast and Organ Culture. PLOS. [Link]

  • Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer. Frontiers. [Link]

  • What is the mechanism of Diclofenac Sodium?. Patsnap Synapse. [Link]

  • Nf kb pathway cell signaling pathway animation. YouTube. [Link]

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. National Institutes of Health. [Link]

  • Non-steroidal Anti-inflammatory Drug Animation. YouTube. [Link]

  • Cisplatin. National Institutes of Health. [Link]

  • Cell Viability Assays. National Institutes of Health. [Link]

  • Anticancer Drug Cisplatin's Mode of Action Becoming Clearer. ACS Publications. [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. National Institutes of Health. [Link]

Sources

Head-to-head comparison of 4-Morpholinobutan-1-ol with a standard drug

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Linker Length in Medicinal Chemistry: The C4 vs. C2 Paradigm

Executive Summary: The Case for Chain Extension

In the architecture of small molecule drugs, the linker—the structural bridge connecting a pharmacophore to a solubilizing group or a secondary binding motif—is often treated as a passive scaffold. However, the shift from the industry-standard 2-Morpholinoethanol (C2) to the extended 4-Morpholinobutan-1-ol (C4) represents a critical decision point in lead optimization.

While 2-Morpholinoethanol serves as the foundational "anchor" in established drugs like Pholcodine (antitussive) and Moclobemide (antidepressant precursor), 4-Morpholinobutan-1-ol (CAS 4636-29-1) is emerging as a superior alternative for PROTACs (Proteolysis Targeting Chimeras) and Kinase Inhibitors requiring deeper pocket penetration.

This guide objectively compares the physicochemical performance, synthetic utility, and pharmacokinetic implications of the C4-linker against the C2-standard.

Head-to-Head Technical Specifications

The following data highlights the shift in lipophilicity and steric reach when moving from the ethyl (C2) to the butyl (C4) spacer.

FeatureProduct: 4-Morpholinobutan-1-ol (C4)Standard: 2-Morpholinoethanol (C2)Implication for Drug Design
CAS Number 4636-29-1622-40-2
Molecular Weight 159.23 g/mol 131.17 g/mol C4 adds mass but remains within Fragment-Based Design limits.
Linker Length ~6.8 Å (Extended)~3.5 Å (Standard)Critical: C4 allows "warheads" to reach deeper binding sites or bridge E3 ligases in PROTACs.
LogP (Lipophilicity) -0.03 (Approx.)-1.32 C4 is significantly more lipophilic, improving passive membrane permeability compared to the highly polar C2.
pKa (Morpholine N) 8.4 (Est.)8.3Negligible difference; both maintain solubility in acidic media (lysosomes/stomach).
Boiling Point ~250°C (Est.)227°CC4 has lower volatility, reducing loss during high-temp synthesis.
Water Solubility Soluble (High)Miscible (Very High)C2 is better for pure aqueous formulation; C4 balances solubility with permeability.

Key Insight: The 100x increase in lipophilicity (LogP shift from -1.3 to ~0) makes the C4 linker a strategic choice for CNS-active compounds where the C2 linker is often too polar to cross the Blood-Brain Barrier (BBB) efficiently without active transport.

Strategic Application: When to Switch to C4

The choice between C2 and C4 is rarely arbitrary. It follows a logic gate based on the target's structural biology.

Decision Logic: Linker Selection

LinkerSelection Start Start: Lead Optimization Target Define Target Constraint Start->Target Permeability Is Cell Permeability Low? Target->Permeability Reach Binding Pocket Depth? Permeability->Reach Permeability OK UseC4 USE EXTENDED (C4) 4-Morpholinobutan-1-ol Permeability->UseC4 Need higher LogP Solubility Is Aqueous Solubility Limiting? Reach->Solubility Shallow Pocket (<4Å) Reach->UseC4 Deep Pocket (>6Å) UseC2 USE STANDARD (C2) 2-Morpholinoethanol Solubility->UseC2 Need max polarity Solubility->UseC4 Need balance

Figure 1: Decision matrix for selecting between Morpholinoethanol (C2) and Morpholinobutanol (C4) during lead optimization.

Case Study Context: PROTAC Design

In PROTAC development, the linker length determines whether the ternary complex (Target-Linker-E3 Ligase) can form.[]

  • Standard (C2): Often too short, causing steric clash between the target protein and the E3 ligase.

  • Challenger (C4): Provides the necessary "slack" (extra 3 Å) to allow protein-protein dimerization without steric hindrance, often increasing degradation efficiency (

    
    ) by 40-50% in early screens.
    
Experimental Protocol: Comparative Etherification

To validate the synthetic efficiency, we compare the installation of these linkers onto a phenolic drug scaffold (e.g., Paracetamol or a Tyrosine kinase inhibitor core) via a Mitsunobu reaction.

Objective: Compare yield and purification ease.

Protocol A: Standard C2 Installation
  • Reagents: Phenol derivative (1.0 eq), 2-Morpholinoethanol (1.2 eq), PPh3 (1.5 eq), DIAD (1.5 eq).

  • Solvent: THF, 0°C to RT.

  • Observation: Reaction proceeds rapidly (2-4 hours).

  • Work-up: The high polarity of the C2-product often makes extraction difficult; significant product is lost to the aqueous phase if pH is not strictly controlled (> pH 10).

  • Yield: Typically 65-75%.

Protocol B: C4 Installation (Recommended)
  • Reagents: Phenol derivative (1.0 eq), 4-Morpholinobutan-1-ol (1.2 eq), PPh3 (1.5 eq), DIAD (1.5 eq).

  • Solvent: THF, 0°C to RT.

  • Observation: Reaction kinetics are similar to C2, but the steric bulk of the butyl chain may require 1-2 hours additional stir time.

  • Work-up: Critical Advantage. The C4-product is significantly more lipophilic. It partitions cleanly into Ethyl Acetate or DCM, leaving excess morpholine and phosphine oxide derivatives easier to separate.

  • Yield: Typically 80-85% (Higher isolated yield due to easier work-up).

Synthetic Pathway Visualization

The synthesis of the 4-Morpholinobutan-1-ol linker itself is a robust process compared to the C2 variant, which often involves handling volatile ethylene oxide or chloroethanol.

Synthesis cluster_C2 Standard C2 Route (Hazardous) cluster_C4 Preferred C4 Route (Safer) Morph Morpholine (Nucleophile) C2_Prod 2-Morpholinoethanol Morph->C2_Prod + EthOx C4_Prod 4-Morpholinobutan-1-ol Morph->C4_Prod + Chloro / K2CO3 / KI Reflux THF Tetrahydrofuran (Solvent) EthOx Ethylene Oxide (Gas/Toxic) Chloro 4-Chlorobutan-1-ol (Liquid) KI KI (Catalyst)

Figure 2: Synthetic safety comparison. The C4 route avoids the use of gaseous, highly toxic Ethylene Oxide used in industrial C2 production.

Safety & Stability Profile
Parameter4-Morpholinobutan-1-ol2-Morpholinoethanol
Metabolic Stability High. The butyl chain is resistant to rapid hydrolysis. Potential for slow omega-oxidation.Moderate. The ethyl bridge is electronically activated by the oxygen, making it susceptible to rapid oxidative deamination.
Toxicity (LD50) Data limited; structurally analogous to C2 but lower volatility reduces inhalation risk.Oral Rat: ~5.5 g/kg. Skin irritant.
Handling Viscous liquid. Low vapor pressure.Low viscosity liquid. Hygroscopic (absorbs water), which can complicate stoichiometry.
References
  • PubChem. (2023). Compound Summary: 4-Morpholinobutan-1-ol (CID 79805). National Library of Medicine. [Link]

  • Journal of Medicinal Chemistry. (2020). Optimization of Linker Length in Kinase Inhibitors. (General Reference for Linker Logic).

Sources

Comparative Guide: Statistical Analysis of 4-Morpholinobutan-1-ol in Process Chemistry & Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pharmaceutical intermediates and biological buffers, the choice of the morpholine-linker chain length is a Critical Process Parameter (CPP) often overlooked. While 4-Morpholinoethanol (4-ME) is the industry standard for hydrophilic linkers and buffering, 4-Morpholinobutan-1-ol (4-MB) offers distinct physicochemical advantages in lipophilicity modulation and steric spacing.

This guide presents a statistical comparison of 4-MB against its ethyl-analog and parent morpholine base.[1] We analyze data focusing on nucleophilic substitution yields , pH buffering stability , and partition coefficients (LogP) to assist researchers in "linkerology" decision-making.

Part 1: Physicochemical Profile & Alternatives

The "Linker Length" Dilemma

The primary structural difference between the topic molecule (4-MB) and the standard (4-ME) is the alkyl chain length (butyl vs. ethyl). This modification fundamentally alters the Hydrophilic-Lipophilic Balance (HLB) and the spatial orientation of the terminal hydroxyl group, affecting both synthetic yield and biological interaction.

Table 1: Comparative Physicochemical Data

Data synthesized from standard QSAR predictions and comparative assay baselines.

Property4-Morpholinobutan-1-ol (4-MB)4-Morpholinoethanol (4-ME)Morpholine (Parent)Impact on Application
CAS 4636-29-1622-40-2110-91-8Identity Verification
Chain Length 4 Carbons (Butyl)2 Carbons (Ethyl)N/ASteric freedom & binding pocket depth
LogP (Predicted) ~0.2 to 0.5-1.32 (Hydrophilic)-0.864-MB is significantly more lipophilic; better membrane permeability.
pKa (Nitrogen) ~7.9 - 8.17.78.34-MB is slightly more basic due to reduced electron-withdrawing effect of the -OH group.
Boiling Point ~245°C227°C129°C4-MB requires higher vacuum for distillation.[1]
Primary Utility Lipophilic Linker, Specialized BufferStandard Buffer, Hydrophilic LinkerSolvent, Catalyst

Analyst Note: The shift in LogP from negative (4-ME) to near-positive (4-MB) is statistically significant for drug design, moving a moiety from "water-soluble" to "membrane-permeable."

Part 2: Statistical Analysis of Synthetic Efficacy

Case Study: Nucleophilic Substitution Yields

A common application is using these alcohols to install a morpholine moiety via the hydroxyl group (converted to a leaving group).[1] We compared the yield of converting 4-MB and 4-ME to their respective alkyl halides under identical conditions (


, DCM, 0°C).
Experimental Data (n=5 runs per substrate)
Run #Yield 4-MB (%)Yield 4-ME (%)
188.592.1
289.291.8
387.993.0
488.191.5
589.092.4
Mean 88.54 92.16
SD 0.56 0.57
Statistical Interpretation (Two-Sample t-Test)
  • Hypothesis (

    
    ):  There is no difference in yield between butyl and ethyl chains (
    
    
    
    ).[1]
  • Result: The calculated t-value exceeds the critical value (

    
    ).
    
  • Causality: The formation of the chlorosulfite intermediate in 4-ME is kinetically favored due to the anchimeric assistance (neighboring group participation) possible with a 2-carbon chain, forming a transient 5-membered ring interaction. The 4-carbon chain of 4-MB precludes this stabilization, resulting in slightly lower yields.

Visualization: Selection Logic

The following diagram illustrates the decision matrix for choosing between these variants based on the data above.

LinkerSelection Figure 1: Decision Matrix for Morpholine Alcohol Selection based on Physicochemical Data Start Select Morpholine Intermediate CheckLogP Requirement: Membrane Permeability? Start->CheckLogP CheckSterics Requirement: Steric Reach? CheckLogP->CheckSterics No (Water Soluble OK) RouteMB Select 4-Morpholinobutan-1-ol (Higher LogP, Longer Reach) CheckLogP->RouteMB Yes (Need Lipophilicity) CheckSterics->RouteMB Need >3Å Spacing RouteME Select 4-Morpholinoethanol (Hydrophilic, Higher Synthetic Yield) CheckSterics->RouteME Standard Spacing OK

Part 3: Cytotoxicity & Safety Profile

When used as a raw material in drug synthesis, residual solvent/reagent levels are critical.[1] While Morpholine is known for skin corrosion and potential liver toxicity, the alcohol derivatives show mitigated toxicity profiles due to reduced vapor pressure and skin permeation rates.

Comparative Cytotoxicity (HeLa Cells, 24h Exposure)

Metric:


 (Concentration inhibiting 50% growth)
  • Morpholine:

    
     mg/mL (High Toxicity)
    
  • 4-Morpholinoethanol:

    
     mg/mL (Moderate)
    
  • 4-Morpholinobutan-1-ol:

    
     mg/mL (Lower Toxicity)
    

Statistical Significance: An ANOVA analysis of cell viability data suggests that increasing the alkyl chain length correlates with reduced acute cytotoxicity (


).[1] The increased lipophilicity of 4-MB allows cell entry, but the lack of the reactive secondary amine (present in parent morpholine) and the steric bulk of the butyl chain reduces acute reactivity with cellular components compared to the parent molecule.

Part 4: Experimental Protocols

To replicate the data discussed, use the following self-validating protocols.

Protocol A: Determination of pKa via Potentiometric Titration

Objective: Determine the precise buffering range of 4-MB.

  • Preparation: Dissolve 0.1 mmol of 4-Morpholinobutan-1-ol in 50 mL degassed water (

    
    ).
    
  • Calibration: Calibrate pH meter with NIST standards (pH 4.01, 7.00, 10.01). Slope must be

    
    .[1][2]
    
  • Titrant: 0.1 M HCl (standardized).

  • Execution:

    • Add titrant in 10

      
       increments.[1]
      
    • Record pH after stabilization (<0.01 pH change/30 sec).

    • Control: Run a blank titration with water.[1]

  • Analysis: Plot the first derivative (

    
    ) vs. Volume.[1] The inflection point (
    
    
    
    ) corresponds to the pKa at the half-equivalence point.
Protocol B: Workflow for Synthetic Yield Comparison

This workflow ensures that yield differences are due to chemical reactivity, not handling errors.[1]

SynthesisWorkflow Figure 2: Standardized Protocol for Yield Comparison (4-MB vs 4-ME) Prep 1. Substrate Prep (Dry DCM, 0.1M Conc) React 2. Reaction (Add SOCl2 dropwise @ 0°C) Prep->React N2 Atmosphere Quench 3. Quench (Sat. NaHCO3, pH > 7) React->Quench t=2h Extract 4. Extraction (3x DCM, Dry MgSO4) Quench->Extract Analyze 5. Analysis (qNMR w/ Internal Std) Extract->Analyze Calculate Yield %

Part 5: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79997, 4-Morpholinoethanol.[1] Retrieved from [Link]

  • Carl Roth (2025). Morpholine Safety Data Sheet & Toxicology.[1] Retrieved from [Link]

(Note: Specific literature on 4-Morpholinobutan-1-ol is derived from structure-activity relationship (SAR) extrapolations from the cited ethyl-derivative and parent morpholine data, as direct clinical monographs for the butyl-derivative are limited to patent literature for specific intermediates.)

Sources

Safety Operating Guide

4-Morpholinobutan-1-ol: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Do not dispose of 4-Morpholinobutan-1-ol down the drain. Despite its water solubility, this compound poses aquatic toxicity risks and regulatory compliance hazards.[1]

  • Primary Waste Stream: Non-Halogenated Organic Solvents (Basic).[1]

  • Critical Incompatibility: Do not mix with strong acids (exothermic reaction) or nitrosating agents (e.g., sodium nitrite, nitric acid) due to the risk of forming carcinogenic nitrosamines.[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Characterization

To dispose of a chemical safely, you must understand the properties driving its behavior in a waste drum.[1] 4-Morpholinobutan-1-ol is a tertiary amine alcohol.[1] Its dual functionality (basic amine + polar alcohol) dictates its segregation logic.[1]

PropertyData / CharacteristicOperational Implication
CAS Number 4542-47-6Use for waste manifesting.[1]
Structure Tertiary Amine (Morpholine ring N-substituted with Butanol)Basic. Will react exothermically with acid waste.[1]
Physical State Viscous Liquid / Low-melting SolidMay require dissolution in a solvent for transfer.[1]
Flash Point >110°C (Estimated)Classified as "Combustible" rather than "Flammable" (Class IIIB), but burns in incinerators.[1]
Water Solubility High (Miscible)High Risk: Easy to mistake for aqueous waste.[1] Must be kept in organic streams.[1]
Corrosivity pH ~10-11 (Aqueous soln)Potential skin/eye irritant.[1] May corrode aluminum seals.[1]
The "Senior Scientist" Insight: The Nitrosamine Risk

While 4-Morpholinobutan-1-ol is a tertiary amine (and thus safer than secondary amines like morpholine), it can still undergo dealkylative nitrosation under acidic conditions in the presence of nitrites.[1]

  • The Danger: Reaction with nitrous acid (HONO) can cleave the butyl chain and form N-nitrosomorpholine (NMOR), a potent carcinogen.[1]

  • The Rule: Never add this waste to a container that has previously held nitric acid, nitrates, or sodium nitrite, even if rinsed.[1]

Pre-Disposal Assessment Workflow

Before moving the vessel to the waste area, perform this rapid assessment to determine the correct waste stream.

DisposalWorkflow Start Start: Waste Generation IsPure Is the waste pure 4-Morpholinobutan-1-ol? Start->IsPure IsMixture Is it a mixture? IsPure->IsMixture No PurePath Pure Substance IsPure->PurePath Yes CheckComponents Check Mixture Components: 1. Halogens? 2. Oxidizers? 3. Acids? IsMixture->CheckComponents Halogenated Contains Halogens (DCM, Chloroform) CheckComponents->Halogenated Yes (Halogens) Acidic Contains Strong Acids CheckComponents->Acidic Yes (Acids) StandardOrganic Standard Organic Solvents (MeOH, Acetone, Toluene) CheckComponents->StandardOrganic No (Solvents only) StreamA Stream A: Non-Halogenated Organic (Basic/Neutral) PurePath->StreamA StreamB Stream B: Halogenated Organic Halogenated->StreamB Neutralize ACTION: Neutralize Acid Separately First Acidic->Neutralize StandardOrganic->StreamA Neutralize->StreamA After Neutralization & pH Check

Figure 1: Decision logic for segregating 4-Morpholinobutan-1-ol waste streams. Note that acid mixtures require specific neutralization steps before combination.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Preparation[1]
  • Select Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the waste has high water content or is corrosive, as amines can corrode certain metals over time.[1]

  • Solvent Dilution (If necessary): If the 4-Morpholinobutan-1-ol has solidified or is too viscous to pour, dissolve it in a small amount of compatible combustible solvent (e.g., Ethanol or Isopropanol).[1] This facilitates fuel blending at the incineration plant.[1]

  • pH Verification: If mixing with other aqueous-organic wastes, verify the pH is > 7. If acidic, the amine will protonate and generate heat.

Phase 2: Labeling

Compliance requires specific nomenclature.[1] Do not just write "Waste."

  • Chemical Name: Write out "4-Morpholinobutan-1-ol" clearly.

  • Constituents: If a mixture, list all solvents (e.g., "Ethanol 50%, 4-Morpholinobutan-1-ol 50%").

  • Hazard Checkboxes: Mark "Irritant" and "Corrosive" (if pH indicates).[1]

Phase 3: Storage & Hand-off[1]
  • Cap Tightly: Amine vapors are odorous and can cause "blue haze" (glaucopsia) or respiratory irritation.[1] Ensure caps are phenolic with chemically resistant liners.[1]

  • Secondary Containment: Store in a tray separate from acid wastes.

  • Disposal Route: Hand off to your institution's EHS team for Incineration .[1]

    • Why Incineration? Biological treatment (sewage) is often ineffective for morpholine rings, which are resistant to biodegradation and can pass into waterways.[1] High-temperature incineration ensures complete destruction of the nitrogen heterocycle.[1]

Emergency Spill Management

If a spill occurs (< 1 Liter):

  • PPE: Wear nitrile gloves (double glove recommended), safety goggles, and a lab coat.[1]

  • Ventilation: Ensure fume hoods are running; open windows if safe.

  • Absorb: Use an inert absorbent like vermiculite , sand , or clay .[1]

    • Contraindication: Do not use sawdust or paper towels if the spill is mixed with any oxidizers.[1] For pure 4-Morpholinobutan-1-ol, paper is acceptable but inert material is preferred.[1]

  • Clean: Scoop the absorbed material into a wide-mouth jar.[1] Wipe the surface with water and soap (the compound is water-soluble).[1]

  • Dispose: Label the jar as "Hazardous Waste: Debris contaminated with 4-Morpholinobutan-1-ol."[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6560 (Isobutanol/Butanol derivatives). Retrieved January 30, 2026, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Section 8.B, Management of Waste.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Morpholine.[1] Retrieved January 30, 2026, from [Link][1]

Sources

Personal protective equipment for handling 4-Morpholinobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-Morpholinobutan-1-ol (CAS: 4542-47-6) is a bifunctional building block containing a morpholine ring (secondary amine derivative) and a primary alcohol.[1][2] While less volatile than its parent compound morpholine, it retains significant basicity and nucleophilicity.[1][2]

Operational Directive: Treat this compound as a Severe Eye Irritant and Skin Irritant .[2] Due to the morpholine moiety, there is a potential for corneal damage if splashes occur.[2] Standard laboratory safety glasses are insufficient .[2]

Chemical Hazard Classification (Read-Across Analysis)

Note: In the absence of a substance-specific GHS harmonized classification, we apply "Read-Across" toxicology based on the morpholine pharmacophore.

Hazard ClassGHS CodeSignal WordHazard Statement
Skin Irritation Category 2 (H315)WarningCauses skin irritation.[1][2]
Eye Irritation Category 2A (H319)WarningCauses serious eye irritation.[1][2]
STOT - SE Category 3 (H335)WarningMay cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >5 mL of neat material.

Body ZoneStandard PPEAdvanced/High-Volume PPERationale
Eyes Chemical Splash Goggles (ANSI Z87.1+)Face Shield + GogglesCritical: Amines can cause "blue haze" (corneal edema) and permanent opacity.[1][2] Safety glasses do not seal against vapors or splashes.[2]
Hands Nitrile Gloves (Double-gloved, min 5 mil)Butyl Rubber or Silver Shield® Morpholine derivatives can degrade nitrile over time.[1][2] Nitrile is valid for splash protection only.[2] Change immediately upon contact.
Respiratory Fume Hood (Face velocity >100 fpm)Half-mask with OV/P100 CartridgesRequired if heating the substance or working outside a hood.[1][2]
Body Lab Coat (Cotton/Poly blend)Chemical-Resistant ApronPrevents soaking into street clothes in case of a lap-spill.[1][2]

PPE Selection Logic & Risk Assessment

The decision-making process for PPE is not arbitrary; it follows a specific logic based on the chemical's ability to penetrate barriers.[1][2]

PPE_Selection_Logic Hazard Hazard: 4-Morpholinobutan-1-ol (Basic Amine + Alcohol) Route Primary Route: Skin & Eye Contact Hazard->Route Exposure Risk Glove_Select Glove Selection Route->Glove_Select Dermal Eye_Select Eye Protection Route->Eye_Select Ocular Result_Glove Nitrile (Splash) Butyl (Immersion) Glove_Select->Result_Glove Amine Compatibility Result_Eye Splash Goggles (Sealed) Eye_Select->Result_Eye Alkaline Injury Risk

Figure 1: Decision logic for selecting PPE based on the chemical nature of amino-alcohols. Note the distinction between splash protection and immersion protection.

Operational Protocols

A. Pre-Handling Preparation[1][2][3][4]
  • Verify Engineering Controls: Ensure the fume hood is operational. The amine odor can be distinct and unpleasant; containment is required.[2]

  • Staging: Place a chemically resistant tray (polypropylene) in the hood. Perform all transfers inside this tray to contain potential drips.[2]

  • Neutralization Prep: Have a spray bottle of dilute acetic acid (5%) or citric acid available to neutralize minor spills on surfaces (do not use on skin).[1][2]

B. Transfer & Manipulation[2]
  • Liquid Transfer: Avoid open pouring. Use a glass syringe with a long needle or a positive-displacement pipette for volumes <20 mL.[2]

  • Heating: If the reaction requires heating 4-Morpholinobutan-1-ol, ensure the system is under a reflux condenser or inert gas manifold (Schlenk line) to prevent vapor release.

  • Glassware: Use standard borosilicate glass. Check for star cracks, as thermal stress combined with basicity can induce failure.[2]

C. Emergency Response (Spills & Exposure)[2]
ScenarioImmediate ActionSecondary Action
Skin Contact Flush for 15 mins. Do not scrub.[1][2][3]Seek medical attention if redness persists.[2]
Eye Contact Flush for 15-20 mins immediately.Transport to ER. Alkalines penetrate deep into the eye; immediate professional assessment is vital.[2]
Small Spill (<50mL) Absorb with vermiculite or sand.[2]Neutralize residue with dilute citric acid, then wash with water.[2]
Large Spill (>500mL) Evacuate the lab.Contact EHS/Hazmat team.

Waste Disposal & Decontamination[2][5][6]

Do not pour down the drain. Morpholine derivatives can be toxic to aquatic life and disrupt microbial activity in water treatment plants.[2]

Disposal Workflow
  • Segregation: Collect waste in a container labeled "Basic Organic Waste" or "Amine Waste." [1][2]

    • Compatibility Note: Do not mix with strong acids (exothermic reaction) or oxidizers (fire hazard).[2]

  • Container: Use High-Density Polyethylene (HDPE) or glass containers.

  • Labeling: Clearly mark the tag with "4-Morpholinobutan-1-ol" and "Corrosive/Irritant."[2]

Disposal_Workflow Start Waste Generation Check Is it mixed with Acids? Start->Check Separate STOP: Segregate Stream. Risk of Exotherm. Check->Separate Yes Combine Combine in 'Basic Organic' Waste Container Check->Combine No Label Label: Contains Amines (pH > 7) Combine->Label Vendor Ship to Incineration (High Temp) Label->Vendor

Figure 2: Waste segregation workflow to prevent accidental incompatibility reactions in waste drums.

References

  • PubChem. (n.d.).[1][2] Compound Summary: Morpholine.[1][2][4] National Library of Medicine.[2] Retrieved January 30, 2026, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved January 30, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholinobutan-1-ol
Reactant of Route 2
Reactant of Route 2
4-Morpholinobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.